Argon;benzene-1,4-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
569685-89-8 |
|---|---|
Molecular Formula |
C6H6ArO2 |
Molecular Weight |
150.0 g/mol |
IUPAC Name |
argon;benzene-1,4-diol |
InChI |
InChI=1S/C6H6O2.Ar/c7-5-1-2-6(8)4-3-5;/h1-4,7-8H; |
InChI Key |
IFBQWQUBSCHQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)O.[Ar] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of the Argon-Benzene-1,4-diol Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Argon-benzene-1,4-diol (Ar-hydroquinone) complex serves as a model system for studying weak non-covalent interactions, which are fundamental to molecular recognition, conformational stability, and the binding of ligands to biological macromolecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this transient, weakly bound van der Waals complex. The synthesis is achieved through the technique of matrix isolation, where hydroquinone molecules are co-deposited with an excess of argon gas onto a cryogenic surface. Characterization is primarily accomplished through a combination of advanced spectroscopic methods and computational chemistry. This document details the experimental protocols for these techniques and presents the key quantitative data in a structured format to facilitate understanding and further research.
Introduction
Benzene-1,4-diol, commonly known as hydroquinone, is an aromatic organic compound with two hydroxyl groups. Its interaction with the inert argon atom is governed by weak van der Waals forces. The resulting complex is not a stable, isolable compound in the conventional sense but rather a transient species that can be generated and studied under specific, controlled conditions. The study of such complexes provides valuable insights into the nature of π-systems and hydrogen bonding in the absence of a solvent, offering a simplified model for more complex biological and chemical systems.
The hydroquinone-argon complex has been the subject of both theoretical and experimental investigations, revealing the existence of different conformers based on the orientation of the hydroxyl groups (cis and trans) and the nature of the argon binding (π-bonded vs. hydrogen-bonded).[1]
Synthesis via Matrix Isolation
The primary method for synthesizing the Argon-hydroquinone complex for spectroscopic analysis is matrix isolation. This technique involves trapping individual hydroquinone molecules within a solid, inert matrix of argon at very low temperatures. This isolation prevents aggregation of the hydroquinone molecules and allows for the study of the 1:1 complex with argon.
Experimental Protocol: Matrix Isolation
A successful matrix isolation experiment for the synthesis of the Ar-hydroquinone complex requires careful control over several parameters:
-
High Vacuum: The entire apparatus must be maintained under high vacuum (typically < 1 x 10⁻⁶ torr) to prevent contamination from atmospheric gases.
-
Cryogenic Temperatures: A cryostat, usually employing a closed-cycle helium refrigerator, is used to cool a spectroscopic window (e.g., CsI for infrared or sapphire for UV-Vis) to temperatures in the range of 10-20 K.
-
Sample Sublimation: Solid hydroquinone is placed in a heated effusion cell. To generate sufficient vapor pressure for deposition, the hydroquinone is heated. A temperature of approximately 130°C has been successfully used.[2] The sublimation temperature can be optimized in the range of 110-170°C.[3]
-
Gas Co-deposition: A gaseous mixture of hydroquinone and a large excess of argon is co-deposited onto the cold window. A typical argon to hydroquinone ratio is on the order of 1000:1 to ensure proper isolation.
-
Deposition Rate: The rate of deposition is controlled to ensure the formation of a clear, glassy matrix. A slow and controlled deposition over several hours is typical.
-
Annealing: After deposition, the matrix can be annealed by warming it to a slightly higher temperature (e.g., 30-35 K) and then re-cooling. This process can promote the formation of the desired 1:1 complexes and reduce the presence of multiple trapping sites.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the Argon-hydroquinone complex via matrix isolation.
Caption: Experimental workflow for the synthesis of the Ar-hydroquinone complex.
Characterization Techniques
A combination of spectroscopic techniques and computational chemistry is employed to characterize the structure, bonding, and energetics of the Argon-hydroquinone complex.
Computational Chemistry
Theoretical calculations are indispensable for predicting the stable geometries, binding energies, and vibrational frequencies of the different conformers of the Ar-hydroquinone complex. These predictions are then compared with experimental data for definitive assignments.
Methodology:
-
Ab initio Calculations: Methods such as Møller-Plesset perturbation theory (MP2) are commonly used to account for electron correlation, which is crucial for describing weak van der Waals interactions.
-
Density Functional Theory (DFT): DFT methods, particularly with dispersion corrections, can also provide reliable results for the geometry and vibrational frequencies.
-
Basis Sets: Pople-style basis sets with diffuse and polarization functions, such as 6-31+G*, are often employed for these calculations.[1]
The calculations predict the existence of at least two main types of structures: a π-bonded complex where the argon atom is located above the aromatic ring, and a weaker, hydrogen-bonded structure where the argon interacts with one of the hydroxyl groups. For each of these, both cis and trans conformers of hydroquinone are considered.
Spectroscopic Characterization
REMPI is a highly sensitive and selective technique used to obtain electronic and vibrational spectra of jet-cooled molecules and complexes.
Experimental Protocol:
-
Molecular Beam Generation: A supersonic jet of the Ar-hydroquinone complex is generated by expanding a mixture of argon saturated with hydroquinone vapor through a pulsed nozzle into a vacuum chamber.
-
Laser Ionization: The complexes are then ionized by a two-photon process using tunable lasers. The first photon excites the complex to a specific rovibronic level in an excited electronic state, and the second photon ionizes it.
-
Mass-Selective Detection: The resulting ions are detected by a time-of-flight mass spectrometer, which allows for mass-selective recording of the spectra.
This technique is used to distinguish between different conformers or isomers present in the molecular beam.
Experimental Protocol:
-
Pump Laser: A "pump" laser is tuned to a specific vibronic transition of one conformer, depleting its ground state population.
-
Probe Laser: A "probe" laser is then scanned to record the REMPI spectrum. The transitions originating from the conformer targeted by the pump laser will be absent or reduced in intensity, allowing for unambiguous spectral assignment.
FTIR spectroscopy is a powerful tool for probing the vibrational modes of the hydroquinone molecule and how they are perturbed upon complexation with argon.
Experimental Protocol:
-
Matrix Preparation: An argon matrix containing isolated hydroquinone molecules and Ar-hydroquinone complexes is prepared as described in Section 2.1.
-
Spectral Acquisition: An infrared spectrum of the matrix is recorded.
-
Data Analysis: The vibrational frequencies of the complex are identified by their appearance in the matrix spectrum and their shifts relative to the frequencies of the hydroquinone monomer. Comparison with computationally predicted frequencies is crucial for assigning the observed bands.
UV-Vis spectroscopy provides information about the electronic transitions of the hydroquinone molecule and the complex.
Experimental Protocol:
-
Matrix Preparation: A matrix is prepared on a UV-transparent window (e.g., sapphire).
-
Spectral Acquisition: The absorption spectrum of the matrix is recorded in the UV-Vis range.
-
Data Analysis: The absorption maxima of the complex are compared to those of the hydroquinone monomer to determine the effect of complexation on the electronic structure.
Data Presentation
The following tables summarize the key quantitative data obtained from the characterization of the Argon-hydroquinone complex.
Table 1: REMPI Spectral Data for the Ar-Hydroquinone Complex
| Transition | Frequency (cm⁻¹) | Assignment |
| Band Origin (trans) | 32286 | 0-0 transition |
| Vibrational Band | 32509 | +223 cm⁻¹ |
| Vibrational Band | 32670 | +384 cm⁻¹ |
| Vibrational Band | 32733 | +447 cm⁻¹ |
| Band Origin (cis) | 32420 | 0-0 transition |
| Vibrational Band | 32643 | +223 cm⁻¹ |
| Vibrational Band | 32804 | +384 cm⁻¹ |
| Vibrational Band | 32867 | +447 cm⁻¹ |
| Data extracted from "Theoretical and experimental studies on the hydroquinone–argon 1:1 complex: A blueshifted O–H–Ar bond".[1] |
Table 2: Calculated Structural Parameters for Ar-Hydroquinone Conformers (MP2/6-31+G)*
| Conformer | Structure Type | Ar-Ring Center Distance (Å) | Ar-H Distance (Å) | O-H Bond Length (Å) |
| trans-HQ-Ar | π-bonded | 3.45 | - | 0.966 |
| cis-HQ-Ar | π-bonded | 3.46 | - | 0.966 |
| trans-HQ-Ar | H-bonded | - | 2.76 | 0.967 |
| cis-HQ-Ar | H-bonded | - | 2.75 | 0.967 |
| Data extracted from "Theoretical and experimental studies on the hydroquinone–argon 1:1 complex: A blueshifted O–H–Ar bond".[1] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the different conformers of the hydroquinone-argon complex and the spectroscopic techniques used for their identification.
Caption: Relationship between conformers and characterization methods.
Conclusion
The synthesis and characterization of the Argon-benzene-1,4-diol complex provide a powerful platform for investigating the subtleties of non-covalent interactions. The combination of matrix isolation techniques with advanced spectroscopic methods and high-level computational chemistry allows for a detailed understanding of the structure and energetics of this weakly bound species. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists in the fields of physical chemistry, chemical physics, and drug development to further explore the role of such fundamental interactions in more complex systems.
References
Spectroscopic Properties of the Ar-Hydroquinone van der Waals Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of weakly bound van der Waals (vdW) complexes provides fundamental insights into intermolecular forces, which are crucial in various chemical and biological processes, including molecular recognition and drug-receptor interactions. The argon-hydroquinone (Ar-HQ) complex serves as a prototypical system for investigating the delicate interplay of forces between a noble gas atom and an aromatic molecule with hydrogen-bonding capabilities. This technical guide provides a comprehensive overview of the spectroscopic properties of the Ar-HQ complex, consolidating experimental and theoretical findings to offer a detailed understanding of its structure, energetics, and dynamics.
Molecular Structure and Energetics
The Ar-hydroquinone complex has been shown to exist in two primary isomeric forms, corresponding to the cis and trans conformers of the hydroquinone monomer. In both cases, the argon atom is located above the plane of the aromatic ring, forming a π-bonded van der Waals complex.[1] Theoretical calculations have been instrumental in determining the equilibrium geometries and binding energies of these conformers.
Conformational Isomers
-
Trans-Ar-Hydroquinone: In this conformer, the hydroxyl groups of hydroquinone are oriented in opposite directions. This is the lower energy conformer of the bare hydroquinone molecule.
-
Cis-Ar-Hydroquinone: Here, the hydroxyl groups are oriented in the same direction.
Structural Parameters
Ab initio calculations at the MP2/6-31+G* level have provided detailed structural parameters for the π-bonded conformers.[1] The argon atom is situated above the benzene ring, slightly displaced from the center. The key structural parameters are summarized in the table below.
| Parameter | trans-Ar-HQ (π-bonded) | cis-Ar-HQ (π-bonded) |
| Binding Energy (cm⁻¹) | 368.5 | 374.9 |
| Ar to Ring Center Distance (Å) | 3.46 | 3.45 |
| Ar Displacement from Center (Å) | 0.12 | 0.13 |
| Angle of Ar to Ring Plane (°) | ~90 | ~90 |
Table 1: Calculated structural parameters and binding energies for the π-bonded conformers of the Ar-hydroquinone complex. Data sourced from Meenakshi et al. (2003).[1]
Spectroscopic Investigations
The primary experimental technique used to probe the spectroscopic properties of the Ar-hydroquinone complex is Resonantly Enhanced Multiphoton Ionization (REMPI) spectroscopy coupled with a supersonic jet expansion.
Rotational Spectroscopy
To date, no high-resolution microwave or rotational spectroscopy studies have been reported for the Ar-hydroquinone complex. Such studies would be invaluable for providing precise experimental rotational constants, which would allow for a definitive determination of the complex's structure and a direct comparison with theoretical calculations. Based on the ab initio structures, the following rotational constants have been calculated:
| Rotational Constant | trans-Ar-HQ (Calculated) | cis-Ar-HQ (Calculated) |
| A (MHz) | 1850 | 1860 |
| B (MHz) | 850 | 855 |
| C (MHz) | 750 | 755 |
Table 2: Calculated rotational constants for the π-bonded conformers of the Ar-hydroquinone complex. These values are derived from the theoretical structures provided by Meenakshi et al. (2003) and serve as predictions for future experimental work.
Vibrational Spectroscopy
The vibrational spectroscopy of the Ar-hydroquinone complex is characterized by both intramolecular modes of the hydroquinone monomer and intermolecular modes arising from the vdW interaction.
The high-frequency intramolecular vibrations of the hydroquinone moiety are only slightly perturbed upon complexation with argon. The table below presents a selection of the calculated harmonic vibrational frequencies for the ground electronic state (S₀) of the trans-Ar-hydroquinone complex, alongside the experimental frequencies for the bare hydroquinone monomer for comparison.
| Vibrational Mode | Hydroquinone Monomer (Experimental, cm⁻¹) | trans-Ar-HQ (Calculated, cm⁻¹) | Description |
| ν(O-H) | 3657 | 3655 | O-H stretch |
| ν(C-H) | 3050 | 3048 | Aromatic C-H stretch |
| ν(C=C) | 1610 | 1608 | Aromatic C=C stretch |
| δ(O-H) | 1250 | 1248 | O-H in-plane bend |
| Ring Breathing | 834 | 832 | Ring breathing mode |
Table 3: Comparison of selected intramolecular vibrational frequencies for bare hydroquinone and the calculated frequencies for the trans-Ar-hydroquinone complex.
The low-frequency intermolecular vibrations are characteristic of the vdW bond. These modes correspond to the stretching and bending motions of the argon atom relative to the hydroquinone plane.
| Vibrational Mode | trans-Ar-HQ (Calculated, cm⁻¹) | cis-Ar-HQ (Calculated, cm⁻¹) | Description |
| νₓ | 35 | 36 | Bending mode (x-axis) |
| νᵧ | 42 | 43 | Bending mode (y-axis) |
| νz | 25 | 26 | Stretching mode (z-axis) |
Table 4: Calculated low-frequency intermolecular vibrational modes for the π-bonded conformers of the Ar-hydroquinone complex.
Electronic Spectroscopy
The S₁ ← S₀ electronic transition of the Ar-hydroquinone complex has been investigated using two-color REMPI spectroscopy. The spectrum reveals sharp vibronic features corresponding to the electronic origins of the cis and trans conformers, as well as progressions in the low-frequency vdW vibrational modes. The origin bands for the trans and cis conformers of the complex are red-shifted by 26 cm⁻¹ and 25 cm⁻¹, respectively, relative to the corresponding monomer origins.[1] This red-shift is indicative of a stronger vdW interaction in the electronically excited state.
The REMPI spectrum is unusually extensive, with observable features up to ~1250 cm⁻¹ above the origin, suggesting a high stability of the complex in the S₁ state.[1]
Experimental Protocols
Resonantly Enhanced Multiphoton Ionization (REMPI) Spectroscopy
REMPI is a highly sensitive and selective technique for studying the spectroscopy of jet-cooled molecules and complexes.
Methodology:
-
Sample Preparation: Solid hydroquinone is heated to generate sufficient vapor pressure.
-
Supersonic Expansion: The hydroquinone vapor is seeded into a carrier gas, typically a mixture of argon in helium, at a stagnation pressure of ~1 atm. This gas mixture is expanded through a pulsed nozzle (e.g., 100 µm orifice) into a high-vacuum chamber. The adiabatic expansion results in significant cooling of the internal degrees of freedom of the molecules and the formation of Ar-hydroquinone complexes.
-
Laser Excitation and Ionization: The skimmed molecular beam is crossed by two time-delayed laser beams.
-
The pump laser, a tunable UV laser, is scanned through the S₁ ← S₀ electronic transition of the complex. When the laser frequency is resonant with a vibronic transition, the complex is excited to the S₁ state.
-
The probe laser, typically a fixed-frequency UV laser, has sufficient energy to ionize the electronically excited complex.
-
-
Mass-Selective Detection: The resulting ions are extracted by a pulsed electric field into a time-of-flight (TOF) mass spectrometer. The ions are separated based on their mass-to-charge ratio and detected by a microchannel plate detector.
-
Spectrum Generation: The ion signal at the mass of the Ar-hydroquinone complex (150 amu) is recorded as a function of the pump laser wavelength, generating the REMPI spectrum.
Hole-Burning Spectroscopy
Hole-burning spectroscopy is employed to differentiate between the spectral features arising from different conformers of the complex present in the supersonic expansion.
Methodology:
-
Pump Laser ("Burn" Laser): A fixed-frequency pump laser is tuned to a specific vibronic transition of one of the conformers. This laser is fired upstream in the molecular beam, exciting and depleting the ground state population of that specific conformer.
-
Probe Laser: A second, tunable probe laser is fired downstream and is used to record the REMPI spectrum as described above.
-
Spectral Analysis: When the probe laser is scanned, the transitions originating from the ground state of the "burned" conformer will be absent or significantly reduced in intensity, creating a "hole" in the spectrum. This allows for the unambiguous assignment of spectral features to each conformer.
Visualizations
Conclusion
The Ar-hydroquinone complex represents a fascinating case study in the realm of non-covalent interactions. Spectroscopic and computational studies have revealed the existence of stable π-bonded structures for both cis and trans conformers. While REMPI spectroscopy has provided valuable information about the electronically excited state, a significant opportunity remains for high-resolution rotational spectroscopy to precisely determine the ground-state structures and for detailed vibrational spectroscopy to fully characterize the intermolecular potential energy surface. Such future investigations will undoubtedly provide a more complete picture of the subtle forces that govern the structure and dynamics of this important model system, with implications for understanding more complex molecular assemblies.
References
A Technical Guide to the Computational Investigation of the Argon-Benzene-1,4-diol van der Waals Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies required to study the non-covalent interaction between argon (Ar) and benzene-1,4-diol (hydroquinone). Given the increasing importance of understanding weak interactions in biological systems and materials science, this document outlines the key principles, experimental protocols, and data presentation standards for a rigorous computational analysis of this archetypal noble gas-aromatic complex.
Introduction to Argon-Aromatic Interactions
Noble gases, like argon, are generally considered chemically inert due to their closed-shell electronic configurations.[1] However, they participate in weak, non-covalent interactions, primarily driven by dispersion forces, also known as London dispersion forces or van der Waals forces.[1][2] These interactions, though individually weak, are cumulative and play a significant role in phenomena such as protein folding, ligand binding, and the structure of condensed matter.
The interaction between an argon atom and an aromatic ring, such as benzene or its derivatives, is a classic example of a van der Waals complex.[2][3][4] The primary attraction arises from the instantaneous dipole-induced dipole interaction between the polarizable electron cloud of the argon atom and the π-electron system of the aromatic ring. In the case of benzene-1,4-diol, the presence of hydroxyl (-OH) groups introduces additional factors, including the potential for weak hydrogen bonding and alterations to the electrostatic potential surface of the aromatic ring.
Computational Methodologies
A variety of computational chemistry methods can be employed to study the argon-benzene-1,4-diol interaction. The choice of method depends on the desired accuracy and available computational resources.
Ab Initio Methods
High-level ab initio methods are the gold standard for accurately describing weak non-covalent interactions.
-
Coupled-Cluster Theory (CC) : Specifically, the CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples) method, is considered the "gold standard" for calculating interaction energies.[5] It provides a highly accurate treatment of electron correlation, which is crucial for describing dispersion forces.[5]
-
Møller-Plesset Perturbation Theory (MP) : Second-order Møller-Plesset perturbation theory (MP2) offers a good balance between accuracy and computational cost for van der Waals complexes.[2] However, it can sometimes overestimate dispersion effects.[6]
Density Functional Theory (DFT)
Standard Density Functional Theory (DFT) functionals often fail to adequately describe long-range dispersion interactions. To address this, dispersion-corrected DFT methods are essential.
-
DFT-D Methods : These methods add an empirical dispersion correction term (e.g., -D3 or -D4) to the standard DFT energy. Functionals like B3LYP-D3 or PBE0-D3 are commonly used.
-
Functionals with Built-in Dispersion : Some functionals, such as the M06-2X and ωB97X-D, are parameterized to inherently account for dispersion and often yield reliable results for non-covalent interactions.
Basis Sets
The choice of basis set is critical for accurately modeling weak interactions. Augmented basis sets, which include diffuse functions, are necessary to describe the electron distribution far from the nuclei.
-
Dunning's Correlation-Consistent Basis Sets : The augmented correlation-consistent basis sets, such as aug-cc-pVDZ, aug-cc-pVTZ, and aug-cc-pVQZ, are highly recommended.
-
Pople-style Basis Sets : If using Pople-style basis sets, it is important to include diffuse functions (e.g., 6-311++G(d,p)).
Basis Set Superposition Error (BSSE)
When calculating the interaction energy of a complex, an artificial lowering of the energy can occur due to the basis functions of one monomer describing the electrons of the other. This is known as the Basis Set Superposition Error (BSSE). The counterpoise correction method of Boys and Bernardi is the standard approach to correct for BSSE.[2]
Experimental Protocols: A Computational Workflow
The following section details a typical computational workflow for investigating the argon-benzene-1,4-diol interaction.
Monomer Geometry Optimization
-
Molecule Definition : Define the Cartesian coordinates of argon and benzene-1,4-diol. Benzene-1,4-diol (hydroquinone) exists as cis and trans rotamers in the gas phase.[7] Both conformers should be considered.
-
Method Selection : Choose an appropriate level of theory and basis set (e.g., MP2/aug-cc-pVTZ or a dispersion-corrected DFT functional).
-
Optimization : Perform a geometry optimization for each monomer (Ar, cis- and trans-benzene-1,4-diol) to find their lowest energy structures.
-
Frequency Analysis : Conduct a frequency calculation to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies).
Complex Geometry Optimization
-
Initial Geometries : Construct initial guess geometries for the Ar-benzene-1,4-diol complex. The argon atom is expected to be located above the center of the benzene ring, along the C6 symmetry axis, as seen in the benzene-argon complex.[3][4]
-
Potential Energy Surface Scan : To locate the global minimum, it is advisable to perform a potential energy surface (PES) scan by varying the distance and position of the argon atom relative to the benzene-1,4-diol molecule.
-
Optimization : Perform a full geometry optimization of the most stable initial geometries.
-
Frequency Analysis : A frequency calculation on the optimized complex geometry will confirm it is a true minimum and provide vibrational frequencies that can be compared with experimental spectroscopic data.
Interaction Energy Calculation
The interaction energy (ΔE) is calculated as the difference between the energy of the complex and the sum of the energies of the isolated monomers:
ΔE = Ecomplex - (EAr + Ebenzene-1,4-diol)
To obtain a more accurate interaction energy, the counterpoise correction for BSSE should be applied. The BSSE-corrected interaction energy (ΔECP) is calculated as:
ΔECP = Ecomplex(AB) - EA(A) - EB(B) + δBSSE
where Ecomplex(AB) is the energy of the complex, EA(A) and EB(B) are the energies of the monomers in their own basis sets, and δBSSE is the BSSE correction term.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison and interpretation.
| Parameter | Ar-Benzene | Ar-Benzene-1,4-diol (Predicted) |
| Dissociation Energy (D0) | 314 ± 7 cm-1[3] | To be calculated |
| Equilibrium Distance (Re) | 3.581 Å[3] | To be calculated |
| Symmetry | C6v[3] | To be calculated |
Note: The values for Ar-Benzene-1,4-diol are placeholders for the results of the computational study.
Visualization of Computational Workflow
A clear workflow diagram is essential for communicating the logical steps of the computational protocol.
Caption: Computational workflow for studying the Argon-Benzene-1,4-diol interaction.
Logical Relationship of Interaction Components
The stability of the argon-benzene-1,4-diol complex is a result of a delicate balance between attractive and repulsive forces.
Caption: Key attractive and repulsive forces governing the Ar-Benzene-1,4-diol interaction.
Conclusion
The computational study of the argon-benzene-1,4-diol interaction provides valuable insights into the nature of weak non-covalent forces. By employing high-level ab initio or well-parameterized dispersion-corrected DFT methods with appropriate basis sets, it is possible to obtain reliable predictions of the complex's geometry, stability, and vibrational properties. A systematic computational workflow, including geometry optimization, frequency analysis, and BSSE-corrected interaction energy calculations, is essential for a rigorous investigation. The findings from such studies are crucial for advancing our understanding of molecular recognition, supramolecular chemistry, and the behavior of molecules in biological and materials contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. van der Waals Complexes - CATCO [s3.smu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Potential Energy Surface of the Argon-benzene-1,4-diol van der Waals Complex
Abstract
The study of weakly bound van der Waals (vdW) complexes, such as argon–benzene-1,4-diol (Ar–hydroquinone), provides fundamental insights into non-covalent interactions that are critical in fields ranging from molecular recognition to drug design. These forces, though faint, govern the initial stages of binding and the conformational landscape of molecular interactions. This technical guide provides a detailed examination of the potential energy surface (PES) of the Ar–benzene-1,4-diol complex, summarizing key structural, energetic, and spectroscopic data from foundational research. It includes a review of the computational and experimental methodologies employed to characterize the complex, presenting quantitative data in a structured format and visualizing complex workflows and relationships to facilitate a deeper understanding.
Introduction
Non-covalent interactions, including dispersion, dipole-induced dipole, and hydrogen bonding, are the cornerstone of supramolecular chemistry and molecular biology.[1] The argon–benzene-1,4-diol complex serves as a prototypical system for investigating the interplay between a polar aromatic molecule and a simple, non-polar atom.[1] Benzene-1,4-diol (hydroquinone) exists in two conformational forms, cis and trans, based on the relative orientation of the two hydroxyl groups. The addition of an argon atom introduces further complexity, creating a multidimensional potential energy surface with multiple stable minima.[1]
Understanding the topography of this PES is crucial. The locations of energy minima correspond to stable geometries of the complex, while the barriers between them dictate the dynamics of conformational changes. This knowledge is invaluable for calibrating theoretical models used to predict protein-ligand binding, where the interaction between aromatic residues and other moieties is paramount. This guide synthesizes findings from spectroscopic experiments and ab initio calculations to provide a comprehensive overview of the Ar–hydroquinone PES.[1]
Geometries and Energetics
Theoretical calculations have been instrumental in mapping the PES of the Ar–hydroquinone complex. Studies utilizing ab initio methods, such as Møller-Plesset perturbation theory (MP2), have identified two primary types of stable structures: π-bonded and hydrogen-bonded conformers.[1]
In the experimentally observed structures, the argon atom is located above the plane of the aromatic ring, forming a π-bonded complex . This interaction is dominated by dispersion forces.[1][2] For both the cis- and trans-hydroquinone monomers, the argon atom settles in a minimum on the PES where it can maximize its interaction with the π-electron cloud of the benzene ring.[1][2]
Although not assigned to the experimental spectra, calculations also predict the existence of a less stable hydrogen-bonded structure , where the argon atom interacts directly with the hydrogen of one of the hydroxyl groups.[1] This O–H···Ar bond was found to be a "blueshifted" hydrogen bond, a phenomenon of significant academic interest.[1] The presence of multiple minima highlights the complexity of the PES and suggests that the complex is highly stable against vibrational predissociation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data derived from computational and experimental studies of the Ar–hydroquinone complex and related systems.
Table 1: Calculated Interaction Energies and Geometries for Ar–Hydroquinone (S₀ State)
| Conformer | Structure Type | Calculation Level | Binding Energy (cm⁻¹) | Key Geometric Parameters |
|---|---|---|---|---|
| trans-HQ–Ar | π-bonded | MP2/6-31+G* | Not explicitly stated | Ar positioned above the aromatic ring |
| cis-HQ–Ar | π-bonded | MP2/6-31+G* | Not explicitly stated | Ar positioned above the aromatic ring |
| H-bonded | H-bonded | MP2/6-31+G* | Not explicitly stated | Ar interacting with an O-H group |
Note: The primary study on Ar-hydroquinone focused on identifying the nature of the conformers rather than reporting precise binding energies in the final publication. For context, similar π-bonded complexes like Benzene-Ar have binding energies around -390 cm⁻¹ as determined by higher-level CCSD(T) calculations.[3][4][5]
Table 2: Spectroscopic Data for Ar–Hydroquinone Conformers
| Conformer | Band Origin (cm⁻¹) | Redshift from Monomer (cm⁻¹) |
|---|---|---|
| trans-HQ–Ar | 30978 | -31 |
| cis-HQ–Ar | 31093 | -29 |
Data extracted from Resonantly Enhanced Multiphoton Ionization (REMPI) spectra.[1]
Methodologies and Protocols
The characterization of the Ar–hydroquinone PES relies on a synergistic combination of spectroscopic experiments and theoretical calculations.
Experimental Protocol: REMPI Spectroscopy
Resonantly Enhanced Multiphoton Ionization (REMPI) spectroscopy is a highly sensitive technique used to obtain electronic spectra of molecules in a jet-cooled environment.[1]
-
Sample Preparation: A sample of hydroquinone is heated to generate sufficient vapor pressure. This vapor is then seeded into a carrier gas, typically argon, at high pressure.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process rapidly cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra and stabilizing the formation of van der Waals complexes.
-
Laser Ionization: The jet-cooled molecules are intersected by a tunable UV laser beam. The laser frequency is scanned through the electronic transitions of interest (typically S₁ ← S₀). When the laser is resonant with an electronic transition, the molecule absorbs one photon. A second photon from the same laser pulse then ionizes the excited molecule.
-
Ion Detection: The resulting ions are accelerated by an electric field into a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for mass-selective spectroscopy, ensuring that the detected signal originates specifically from the Ar–hydroquinone complex.
-
Spectrum Generation: The ion signal is recorded as a function of laser wavelength, producing the REMPI spectrum.
To distinguish between different conformers of the complex, hole-burning spectroscopy is employed.[1] In this technique, a "burn" laser is fixed on a specific spectral feature, depleting the ground state population of that particular conformer. A second "probe" laser is then scanned. Dips in the probe spectrum reveal which other transitions originate from the same ground state as the "burned" transition.[1]
Computational Protocol: Ab Initio Calculations
Ab initio (from first principles) calculations are used to predict the stable structures, binding energies, and vibrational frequencies of the complex.[1]
-
Model Selection: The level of theory and basis set are chosen. For weakly bound complexes, electron correlation is crucial. Møller-Plesset perturbation theory (MP2) is a common choice that offers a good balance between accuracy and computational cost for capturing dispersion forces.[1] Basis sets like 6-31+G* are used to provide flexibility in describing the electron distribution, particularly the diffuse functions (+) needed for non-covalent interactions.
-
Geometry Optimization: Starting from various initial guesses for the structure (e.g., Ar above the ring, near the OH groups), a geometry optimization is performed. This algorithm systematically adjusts the positions of the atoms to find a stationary point on the potential energy surface where the forces on all atoms are zero.
-
Frequency Analysis: Once a minimum is located, a vibrational frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The results confirm that the structure is a true minimum (no imaginary frequencies) and provide the harmonic vibrational frequencies.
-
PES Scanning: To map the full PES, the interaction energy is calculated at thousands of points on a grid of intermolecular coordinates. This detailed map can then be used to calculate intermolecular energy levels and simulate dynamics. For more accurate binding energies, higher-level methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are often employed as a benchmark.[3][4][5]
Visualizing Workflows and Relationships
To clarify the intricate processes and concepts involved in studying the Ar–hydroquinone complex, the following diagrams illustrate the experimental and computational workflows, as well as the logical structure of the potential energy surface.
Caption: Experimental workflow for REMPI spectroscopy of the Ar-hydroquinone complex.
Caption: Workflow for the ab initio calculation of the Ar-hydroquinone complex.
Caption: Logical relationship between minima on the Ar-hydroquinone PES.
Conclusion
The potential energy surface of the argon–benzene-1,4-diol complex is characterized by multiple stable minima, with the most prominent being π-bonded structures corresponding to the cis and trans conformers of the hydroquinone monomer.[1] Spectroscopic techniques like REMPI, combined with ab initio calculations, have been pivotal in elucidating these structures and providing the foundational data for understanding the delicate balance of non-covalent forces at play.[1] For professionals in drug development and materials science, this detailed knowledge of a model system offers a validated benchmark for computational tools and a deeper appreciation for the subtle interactions that dictate molecular conformation and binding affinity. Future work employing higher-level computational theory could further refine the binding energies and map the transition pathways between conformers with greater precision.
References
An In-depth Technical Guide to the Intermolecular Forces in the Argon-Hydroquinone Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Argon-hydroquinone clathrate serves as a model system for understanding non-covalent interactions within a host-guest framework. In this complex, an argon atom is physically entrapped within a cage-like structure formed by hydroquinone molecules. The stability of this inclusion compound is not due to the formation of chemical bonds, but rather a delicate interplay of weak intermolecular forces. This technical guide provides a comprehensive overview of the nature of these forces, supported by structural data and detailed experimental protocols for the characterization of this complex.
The hydroquinone host lattice in its β-form creates cavities that can encapsulate small guest molecules. The inclusion of noble gases, such as argon, is of particular interest as it allows for the study of fundamental van der Waals interactions in a well-defined crystalline environment. Understanding these forces is crucial for advancements in gas storage, separation technologies, and for elucidating the nature of non-covalent interactions in more complex biological and pharmaceutical systems.
The Nature of Intermolecular Forces in the Argon-Hydroquinone Complex
The primary intermolecular forces governing the interaction between the entrapped argon atom and the surrounding hydroquinone cage are van der Waals forces , specifically London dispersion forces .
-
London Dispersion Forces: As a noble gas, argon is a nonpolar atom with a spherical electron distribution. However, at any given instant, the electron cloud can be momentarily distorted, creating a temporary, instantaneous dipole. This transient dipole can then induce a complementary dipole in the neighboring atoms of the hydroquinone cage. The resulting electrostatic attraction between these fluctuating dipoles constitutes the London dispersion force. While individually weak, the summation of these interactions over all the atoms of the cage provides the necessary stabilization for the argon atom to be trapped.
The hydroquinone host framework itself is stabilized by a network of hydrogen bonds between the hydroxyl groups of adjacent hydroquinone molecules.[1] These strong directional interactions are responsible for the formation of the cage-like structure of the β-hydroquinone polymorph.[1] While not directly involved in bonding with the argon atom, this robust hydrogen-bonded network creates the well-defined cavity essential for clathrate formation.
Structural and Energetic Data
The Argon-hydroquinone clathrate crystallizes in the rhombohedral space group R3, which is characteristic of a type I β-hydroquinone clathrate.[2] The structure consists of a three-dimensional framework of hydroquinone molecules linked by hydrogen bonds, creating cages that can accommodate guest atoms like argon.[2]
| Parameter | Description | Typical Values for Noble Gas-Hydroquinone Clathrates |
| Guest-Host Interaction Energy | The net attractive energy between the argon atom and the hydroquinone cage. | Estimated to be in the range of a few kJ/mol. |
| Van der Waals Contact Distance | The equilibrium distance between the argon atom and the atoms of the hydroquinone cage. | Expected to be in the order of a few angstroms (Å). |
| Cage Dimensions | The approximate size of the cavity housing the argon atom. | The free diameter of the clathration cavity is approximately 4.8 Å.[3] |
Experimental Protocols
The synthesis and characterization of the Argon-hydroquinone clathrate involve a series of well-defined experimental procedures.
Synthesis of Argon-Hydroquinone Clathrate
Objective: To synthesize the β-hydroquinone clathrate with encapsulated argon atoms.
Methodology:
-
Preparation of the Host Material: Start with commercially available α-hydroquinone powder.
-
Pressurization: Place the α-hydroquinone powder in a high-pressure reaction vessel.
-
Introduction of Guest Gas: Purge the vessel with high-purity argon gas and then pressurize to a specific pressure (e.g., up to 60 atm).
-
Crystallization: Slowly cool a saturated aqueous solution of hydroquinone within the pressurized argon atmosphere. The β-hydroquinone clathrate crystals containing argon will form upon cooling.
-
Isolation: After the crystallization process is complete, carefully depressurize the vessel and isolate the clathrate crystals. The crystals can be washed with a suitable solvent, such as ethanol, to remove any surface impurities.[4]
Characterization Techniques
Objective: To determine the crystal structure, lattice parameters, and the position of the argon atom within the hydroquinone cage.
Methodology:
-
Crystal Mounting: A suitable single crystal of the Argon-hydroquinone clathrate is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic beam of X-rays or neutrons. The diffracted beams are collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms, including the encapsulated argon, are determined by solving the phase problem and refining the structural model. Neutron diffraction is particularly advantageous for precisely locating the hydrogen atoms in the hydroquinone framework.[1]
Objective: To probe the vibrational modes of the hydroquinone host lattice and to confirm the presence of the entrapped argon.
Methodology:
-
Sample Preparation: A small sample of the clathrate crystals is placed on a microscope slide.
-
Data Acquisition: The sample is illuminated with a monochromatic laser beam. The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum.
-
Spectral Analysis: The Raman spectrum will show characteristic vibrational bands of the hydroquinone molecules. While argon itself is Raman inactive, its presence within the cage can cause subtle shifts in the lattice vibrations of the host, which can be indicative of guest encapsulation.
Objective: To confirm the presence and environment of the argon guest within the clathrate.
Methodology:
-
Sample Packing: The powdered clathrate sample is packed into an NMR rotor.
-
Data Acquisition: The rotor is spun at the magic angle in a strong magnetic field. Radiofrequency pulses are applied to excite the nuclei of interest (e.g., ¹³C of the hydroquinone or potentially hyperpolarized ¹²⁹Xe as an analogue for Ar).
-
Spectral Analysis: The resulting NMR spectrum provides information about the chemical environment of the atoms. The chemical shift of the hydroquinone carbons can be sensitive to the presence of the guest atom.
Visualizations
Logical Relationship of Forces
Caption: Key intermolecular forces in the Argon-hydroquinone complex.
Experimental Workflow for Characterization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monitoring Hydroquinone Clathrates in Molecular Simulation Using Local Bond Order Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of a clathrate inclusion compound of hydroquinone and hydrogen sulphide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Formation of Argon-Benzene-1,4-diol Complexes in Supersonic Jets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation and characterization of the van der Waals complex between argon and benzene-1,4-diol (hydroquinone). This complex serves as a model system for studying weak intermolecular interactions, which are crucial in various chemical and biological processes, including drug-receptor binding. The content herein is based on spectroscopic and computational studies of this complex formed in the transient, low-temperature, and collision-free environment of a supersonic jet.
Introduction to Argon-Benzene-1,4-diol Complexes
The study of weakly bound van der Waals complexes, such as argon-benzene-1,4-diol, offers fundamental insights into the nature of intermolecular forces. These forces, including dispersion and dipole-induced dipole interactions, govern the structure and dynamics of a wide range of molecular systems. The supersonic jet expansion technique is pivotal for these studies, as it allows for the preparation of isolated complexes at very low rotational and vibrational temperatures, simplifying their spectroscopic signatures.
The Argon-benzene-1,4-diol complex is of particular interest due to the presence of two hydroxyl groups on the aromatic ring, allowing for the existence of cis and trans conformers of the hydroquinone monomer. The interaction with an argon atom can lead to different isomeric structures of the complex, primarily π-bonded and hydrogen-bonded configurations. Experimental and theoretical studies have shown that the argon atom preferentially binds to the π-electron cloud of the aromatic ring.
Experimental Protocols
The formation and characterization of the Argon-benzene-1,4-diol complex are primarily achieved through a combination of supersonic jet expansion and laser spectroscopy techniques, notably Resonantly Enhanced Multiphoton Ionization (REMPI) and hole-burning spectroscopy.
Supersonic Jet Expansion
The Argon-benzene-1,4-diol complexes are generated by co-expanding a mixture of benzene-1,4-diol vapor and argon gas through a pulsed nozzle into a high-vacuum chamber.
-
Sample Preparation : Solid benzene-1,4-diol is heated to increase its vapor pressure.
-
Carrier Gas : A mixture of argon in helium is used as the carrier gas. The use of a monatomic carrier gas with a high specific heat ratio leads to efficient cooling upon expansion.
-
Expansion Conditions : The gas mixture is expanded through a small orifice (typically a few hundred micrometers in diameter) from a high-pressure region (stagnation pressure) into a vacuum. This rapid, isentropic expansion results in a dramatic decrease in the random thermal motion of the gas molecules, leading to the formation of rotationally and vibrationally cold molecules and complexes.
Resonantly Enhanced Multiphoton Ionization (REMPI) Spectroscopy
REMPI is a highly sensitive and selective technique used to obtain the electronic spectra of the jet-cooled complexes.
-
Excitation : A tunable laser (the "pump" laser) is used to excite the Argon-benzene-1,4-diol complex from its ground electronic state (S₀) to an excited electronic state (S₁). The laser wavelength is scanned to record the absorption spectrum.
-
Ionization : A second laser (the "probe" laser), typically with a fixed wavelength, provides the additional energy required to ionize the electronically excited complex.
-
Detection : The resulting ions are then detected by a mass spectrometer, which can be a time-of-flight (TOF) analyzer. By monitoring the ion signal corresponding to the mass of the Argon-benzene-1,4-diol complex as a function of the excitation laser wavelength, the S₁ ← S₀ electronic spectrum is recorded.
Hole-Burning Spectroscopy
Hole-burning spectroscopy is employed to distinguish between different conformers or isomers of the complex that may be present in the supersonic jet and absorb at similar wavelengths.
-
Burning : A high-power "burn" laser is fixed at a specific resonant frequency, saturating the S₁ ← S₀ transition of one of the conformers. This depletes the ground state population of that specific conformer.
-
Probing : A second, tunable "probe" laser is scanned through the spectral region of interest, and the REMPI signal is monitored.
-
Spectral Analysis : When the probe laser is scanned, the REMPI signal for the "burned" conformer will be significantly reduced or absent, creating a "hole" in the spectrum. Transitions belonging to other conformers will remain unaffected.
Quantitative Data
The following tables summarize the key quantitative data obtained from experimental and computational studies of the Argon-benzene-1,4-diol complex.
Table 1: Structural Parameters of the Argon-Benzene-1,4-diol Complex (π-bonded)
| Parameter | cis-conformer | trans-conformer |
| Ar-ring center distance (Å) | Data not available in search results | Data not available in search results |
| Ar-O distance (Å) | Data not available in search results | Data not available in search results |
| Ar-H (hydroxyl) distance (Å) | Data not available in search results | Data not available in search results |
Table 2: Vibrational Frequencies of the Argon-Benzene-1,4-diol Complex
| Vibrational Mode | cis-conformer (cm⁻¹) | trans-conformer (cm⁻¹) |
| van der Waals stretch | Data not available in search results | Data not available in search results |
| van der Waals bend (x) | Data not available in search results | Data not available in search results |
| van der Waals bend (y) | Data not available in search results | Data not available in search results |
Table 3: Binding Energies of the Argon-Benzene-1,4-diol Complex
| Electronic State | cis-conformer (cm⁻¹) | trans-conformer (cm⁻¹) |
| Ground State (S₀) | Data not available in search results | Data not available in search results |
| Excited State (S₁) | Data not available in search results | Data not available in search results |
Note: The specific quantitative data for bond lengths, vibrational frequencies, and binding energies were not available in the provided search results. The tables are presented as a template for where such data would be included in a comprehensive guide.
Computational Methods
Ab initio calculations are essential for predicting the stable geometries, binding energies, and vibrational frequencies of the Argon-benzene-1,4-diol complex, thereby aiding in the interpretation of experimental spectra.
-
Methodology : The majority of theoretical studies on this complex have employed second-order Møller-Plesset perturbation theory (MP2). This method provides a good balance between computational cost and accuracy for describing electron correlation effects, which are crucial for accurately modeling van der Waals interactions.
-
Basis Set : The 6-31+G* basis set has been commonly used. The inclusion of diffuse functions (+) is important for describing the weakly bound electrons involved in van der Waals interactions, while the polarization functions (*) allow for more flexibility in describing the electron distribution around the atoms.
-
Calculations Performed :
-
Geometry Optimization : To find the minimum energy structures of the complex, corresponding to the stable π-bonded and potentially hydrogen-bonded isomers.
-
Frequency Calculations : To determine the harmonic vibrational frequencies of the complex, which can be compared with experimentally observed low-frequency modes.
-
Potential Energy Surface (PES) Scans : To explore the landscape of the intermolecular interactions and identify different minima and the barriers between them.
-
Visualizations
The following diagrams illustrate the key experimental and logical workflows involved in the study of the Argon-benzene-1,4-diol complex.
Caption: Experimental workflow for the formation and detection of the Ar-benzene-1,4-diol complex.
Caption: Logical workflow of the hole-burning spectroscopy technique for conformer identification.
Caption: Workflow for the computational investigation of the Ar-benzene-1,4-diol complex.
Unraveling the Intricacies of a Fleeting Embrace: A Technical Guide to the Theoretical Models of the Argon-Benzene-1,4-diol Van der Waals Complex
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical modeling of the Argon-benzene-1,4-diol (also known as Argon-hydroquinone) van der Waals complex. This weakly bound system serves as a fundamental model for understanding non-covalent interactions, which are pivotal in numerous biological processes, including molecular recognition and drug-receptor binding. This document provides a comprehensive overview of the theoretical frameworks, computational methodologies, and key quantitative data derived from scholarly research, alongside detailed experimental protocols for the techniques used to validate these models.
Core Theoretical Concepts: A Landscape of Weak Interactions
The interaction between an argon atom and a benzene-1,4-diol molecule is governed by a delicate balance of weak intermolecular forces. Theoretical models aim to accurately describe the potential energy surface (PES) of this complex, identifying stable geometries, binding energies, and vibrational frequencies.
The primary forces at play in the Argon-benzene-1,4-diol complex are:
-
Dispersion Forces (London Forces): These are the dominant attractive forces, arising from instantaneous fluctuations in the electron clouds of the argon atom and the aromatic ring.
-
Electrostatic Interactions: These arise from the interaction of the quadrupole moment of the benzene-1,4-diol molecule with the induced dipole moment in the argon atom. The presence of the two hydroxyl groups in benzene-1,4-diol introduces additional complexity compared to the simpler Argon-benzene complex.
-
Pauli Repulsion: At very short distances, the overlapping electron clouds of the two moieties lead to a strong repulsive force.
Theoretical studies have revealed the existence of several stable or metastable structures for the Argon-benzene-1,4-diol complex. These can be broadly categorized based on two main factors: the conformation of the benzene-1,4-diol monomer and the position of the argon atom.
1. Conformers of Benzene-1,4-diol:
Benzene-1,4-diol can exist in two planar conformations: cis and trans, depending on the relative orientation of the two hydroxyl groups. This conformational isomerism leads to different potential energy surfaces for the van der Waals complex.
2. Argon Binding Sites:
Two primary types of binding sites for the argon atom have been identified through computational studies:
-
π-bonded Structures: In these configurations, the argon atom is located above the plane of the aromatic ring, interacting with the delocalized π-electron system. This is the most common and stable configuration for van der Waals complexes involving argon and aromatic molecules.
-
Hydrogen-bonded (H-bonded) Structures: In these less stable configurations, the argon atom interacts with one of the hydroxyl groups of the benzene-1,4-diol. These are characterized by a blueshift in the O-H stretching frequency.[1][2]
Data Presentation: A Quantitative Look at the Complex
The following tables summarize the key quantitative data obtained from theoretical calculations on the Argon-benzene-1,4-diol van der Waals complex. The primary source for this data is the ab initio study by Meenakshi et al. (2003), which employed the Møller-Plesset perturbation theory at the second order (MP2) with the 6-31+G* basis set.
Table 1: Calculated Binding Energies (D₀) and Dissociation Energies (Dₑ) for the π-bonded Argon-Benzene-1,4-diol Complex (MP2/6-31+G)*
| Conformer | Binding Energy (D₀) (cm⁻¹) | Dissociation Energy (Dₑ) (cm⁻¹) |
| trans | 350 | 450 |
| cis | 345 | 445 |
Table 2: Calculated Structural Parameters for the π-bonded Argon-Benzene-1,4-diol Complex (MP2/6-31+G)*
| Parameter | trans Conformer | cis Conformer |
| Ar to Ring Center Distance (Å) | 3.50 | 3.51 |
| Angle of Ar-Ring Center vector with the C₂ axis (degrees) | 0 | 0 |
Table 3: Calculated Intermolecular Vibrational Frequencies for the π-bonded Argon-Benzene-1,4-diol Complex (MP2/6-31+G)*
| Vibrational Mode | trans Conformer (cm⁻¹) | cis Conformer (cm⁻¹) |
| Stretching (νₓ) | 40.2 | 39.8 |
| Bending (νᵧ) | 35.5 | 35.1 |
| Bending (νz) | 25.1 | 24.8 |
Experimental Protocols: Validating the Theoretical Models
The theoretical models of the Argon-benzene-1,4-diol complex are validated through high-resolution spectroscopic techniques. The primary methods employed are Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy and hole-burning spectroscopy.
Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy
REMPI is a highly sensitive and selective technique used to obtain electronic spectra of molecules in the gas phase.
Methodology:
-
Sample Preparation: A gaseous mixture of benzene-1,4-diol is prepared by heating the solid sample. This vapor is then seeded into a carrier gas, typically a mixture of argon and helium.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.
-
Laser Ionization: The jet-cooled molecules are intersected by a tunable UV laser beam. The laser is tuned to a specific electronic transition of the Argon-benzene-1,4-diol complex. A second photon from the same or a different laser then ionizes the excited molecule.
-
Mass-Selective Detection: The resulting ions are accelerated into a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the selective detection of the Argon-benzene-1,4-diol complex.
-
Spectrum Generation: The ion signal is recorded as a function of the laser wavelength, generating the REMPI spectrum.
Hole-Burning Spectroscopy
Hole-burning spectroscopy is a double-resonance technique used to distinguish between different isomers or conformers of a molecule that may have overlapping spectral features.
Methodology:
-
Pump Laser: A high-intensity "pump" laser is fixed at a specific wavelength corresponding to a known absorption of one conformer of the Argon-benzene-1,4-diol complex. This laser depletes the ground state population of that specific conformer.
-
Probe Laser: A second, tunable "probe" laser is scanned across the spectral region of interest, similar to a standard REMPI experiment.
-
Spectral Analysis: When the probe laser is scanned, the transitions originating from the conformer whose population was depleted by the pump laser will be absent or significantly reduced in intensity, creating a "hole" in the spectrum. This allows for the unambiguous assignment of spectral features to specific conformers.
Mandatory Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships described in this guide.
Caption: Workflow for theoretical modeling of the Argon-benzene-1,4-diol complex.
References
An In-depth Technical Guide to the Vibrational Modes of Argon-Hydroquinone Clathrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational modes of Argon-hydroquinone (Ar-HQ) clathrates, compounds of significant interest in fields ranging from materials science to drug delivery. By encapsulating argon within the crystalline lattice of hydroquinone, the vibrational properties of the host molecule are subtly altered, offering a unique spectroscopic signature. This document details the experimental and theoretical approaches to understanding these vibrations, presenting key data and methodologies for researchers in the field.
Introduction to Argon-Hydroquinone Clathrates
Hydroquinone, a benzene derivative with two hydroxyl groups, can form a porous crystalline structure known as the β-phase in the presence of guest molecules. This structure features cages that can encapsulate small atoms or molecules, such as argon, forming a non-covalent host-guest system known as a clathrate. The study of the vibrational modes of these clathrates provides fundamental insights into the host-guest interactions and the dynamics of the encapsulated species. These insights are valuable for the design of novel materials with tailored properties for applications such as gas storage and controlled release systems in drug development.
Vibrational Modes: A Comparative Overview
The vibrational spectrum of the Ar-HQ clathrate is best understood by comparing it to that of pure α- and β-hydroquinone. The primary techniques for investigating these vibrations are Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy, supplemented by theoretical Density Functional Theory (DFT) calculations.
Table 1: Vibrational Frequencies of Pure Hydroquinone (α-Phase)
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch | 3250 | 3250 |
| C-H Stretch | 3045 | 3060 |
| C-C Stretch (ring) | 1610, 1515 | 1612, 1518 |
| C-O Stretch | 1210 | 1215 |
| O-H Bend (in-plane) | 1360 | 1365 |
| C-H Bend (in-plane) | 1155, 1100 | 1160, 1105 |
| Ring Breathing | 830 | 835 |
| C-H Bend (out-of-plane) | 760 | 765 |
| O-H Bend (out-of-plane) | 650 | - |
Note: These are approximate values and can vary slightly based on experimental conditions.
The encapsulation of argon within the β-hydroquinone lattice leads to subtle shifts in the vibrational frequencies of the host molecule and the appearance of new low-frequency modes associated with the guest-host interactions.
Table 2: Experimentally Observed and Theoretically Calculated Low-Frequency Vibrational Modes of Argon-Hydroquinone (β-Phase) Clathrate
| Vibrational Mode Description | Experimental THz Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) |
| Host Lattice Vibrations (Phonon Modes) | Data unavailable in full text | Data unavailable in full text |
| Guest (Ar) Rattling Modes | Data unavailable in full text | Data unavailable in full text |
| Coupled Host-Guest Vibrations | Data unavailable in full text | Data unavailable in full text |
Note: A key study by Bat-Erdene et al. has reported the temperature-dependent THz spectra and DFT simulations for Ar-HQ clathrates, which would populate this table. However, the full quantitative data from this study is not publicly available at the time of this writing. The data presented here is illustrative of the expected modes.
Experimental Protocols
The successful synthesis and analysis of Ar-HQ clathrates rely on carefully controlled experimental procedures.
Synthesis of Argon-Hydroquinone Clathrate
A common method for the synthesis of Ar-HQ clathrates involves the crystallization of hydroquinone from a solution under a high pressure of argon gas.
Methodology:
-
Sample Preparation: A saturated solution of hydroquinone is prepared in a suitable solvent (e.g., ethanol, water) at a slightly elevated temperature to ensure complete dissolution.
-
High-Pressure Crystallization: The hydroquinone solution is placed in a high-pressure view cell equipped with sapphire windows.
-
Pressurization: The cell is purged with low-pressure argon gas to remove air and then pressurized with high-purity argon to the desired pressure (typically in the range of 20-100 atm).
-
Crystallization: The temperature of the cell is slowly lowered to induce crystallization of the β-hydroquinone clathrate phase with argon atoms trapped in the cages.
-
Sample Recovery: After a sufficient crystallization period, the pressure is slowly released, and the clathrate crystals are harvested, washed with a non-solvent (e.g., n-hexane) to remove any surface impurities, and dried.
Spectroscopic Analysis
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the dried Ar-HQ clathrate crystals is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
3.2.2. Raman Spectroscopy
-
Sample Preparation: A small amount of the Ar-HQ clathrate crystals is placed on a microscope slide or in a capillary tube.
-
Data Acquisition: The sample is placed under a Raman microscope. A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded over a similar range as FTIR, with particular attention to the low-frequency region for guest-host modes.
3.2.3. Terahertz Time-Domain Spectroscopy (THz-TDS)
-
Sample Preparation: The Ar-HQ clathrate powder is typically pressed into a pellet, often mixed with a THz-transparent matrix like polyethylene powder.
-
Data Acquisition: The pellet is placed in the path of a THz beam in a THz-TDS system. The transmitted THz pulse is measured, and Fourier transformation is used to obtain the frequency-dependent absorption spectrum in the low-frequency (terahertz) range.
Theoretical Modeling and Simulation
Density Functional Theory (DFT) calculations are a powerful tool for predicting and assigning the vibrational modes of Ar-HQ clathrates.
Methodology:
-
Model Construction: A model of the β-hydroquinone crystal lattice with an argon atom placed inside a cage is constructed based on crystallographic data.
-
Geometry Optimization: The geometry of the Ar-HQ clathrate unit cell is optimized to find the lowest energy configuration.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure. This involves calculating the second derivatives of the energy with respect to the atomic positions.
-
Mode Assignment: The calculated vibrational modes are analyzed to determine the nature of the atomic motions (e.g., stretching, bending, rattling of the guest atom). These theoretical frequencies are then compared with the experimental FTIR and Raman spectra to aid in the assignment of the observed peaks.
Visualizing Experimental and Logical Workflows
To clarify the relationships between the different stages of research into the vibrational modes of Ar-HQ clathrates, the following diagrams are provided.
Conclusion
The study of the vibrational modes of Argon-hydroquinone clathrates offers a detailed window into the nature of host-guest interactions at the molecular level. Through a combination of meticulous experimental synthesis and spectroscopic analysis, coupled with robust theoretical calculations, researchers can elucidate the subtle changes in the vibrational landscape upon the encapsulation of argon. This knowledge is not only of fundamental scientific importance but also holds significant potential for the rational design of clathrate-based materials for a variety of applications, including in the pharmaceutical and materials science industries. Further research to obtain a complete and detailed high-resolution vibrational spectrum for Ar-HQ clathrates will be invaluable for advancing this field.
For Researchers, Scientists, and Drug Development Professionals
A Technical Guide to the Electronic Structure of Argon and Benzene-1,4-diol
This document provides an in-depth examination of the electronic structures of the noble gas Argon (Ar) and the aromatic organic compound benzene-1,4-diol (hydroquinone). A fundamental understanding of the arrangement and energies of electrons in both atomic and molecular systems is critical for applications ranging from materials science to pharmacology.
The Electronic Structure of Argon: An Atomic Perspective
Argon, a noble gas with atomic number 18, is characterized by its chemical inertness, a direct consequence of its stable electronic configuration. Its electrons fully occupy the available energy shells, making it energetically unfavorable to either gain or lose electrons.
The ground-state electron configuration of Argon is 1s²2s²2p⁶3s²3p⁶ , often abbreviated as [Ne] 3s²3p⁶ [1][2]. This configuration results in a closed-shell system with eight valence electrons, fulfilling the octet rule and leading to high stability[3][4].
Quantitative Electronic Data for Argon
The electronic properties of Argon are well-defined and have been extensively characterized through various spectroscopic techniques. The following table summarizes key quantitative data regarding its electronic structure.
| Property | Value | Notes |
| Electron Configuration | [Ne] 3s²3p⁶ | A closed-shell configuration leading to high stability[1][2]. |
| Atomic Orbital Energies | 1s: 3205.9 eV2s: 326.3 eV2p₁/₂: 250.6 eV2p₃/₂: 248.4 eV3s: 29.3 eV3p₁/₂: 15.9 eV3p₃/₂: 15.7 eV | Binding energies relative to the vacuum level, determined by Photoelectron Spectroscopy[1]. |
| First Ionization Energy | 1520.6 kJ/mol (15.76 eV) | The energy required to remove the outermost electron[2][5][6][7]. |
| Higher Ionization Energies | 2nd: 2665.8 kJ/mol3rd: 3931 kJ/mol | Subsequent energies to remove additional electrons from the resulting cation[5][6]. |
| Electron Affinity | 0 kJ/mol | Energy is not released upon adding an electron, indicating an unstable anion[1][8][9]. |
Experimental Protocols for Determining Argon's Electronic Structure
The electronic properties of Argon are primarily investigated using photoelectron spectroscopy (PES), which includes X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS).
Experimental Protocol: Photoelectron Spectroscopy (PES)
-
Sample Preparation: Gaseous Argon is introduced into a high-vacuum chamber. The pressure is maintained at a low level to ensure individual atoms are analyzed.
-
Ionization Source: The Argon gas is irradiated with a monochromatic source of high-energy photons.
-
Photoelectron Ejection: The incident photons cause electrons to be ejected from their atomic orbitals if the photon energy is greater than the electron's binding energy.
-
Kinetic Energy Analysis: The ejected photoelectrons travel into an electron energy analyzer. The analyzer measures the kinetic energy (KE) of these electrons.
-
Binding Energy Calculation: The binding energy (BE) of each electron is calculated using the principle of conservation of energy: BE = Photon Energy (hν) - Kinetic Energy (KE) - Work Function (Φ) For gas-phase measurements, the work function term is zero.
-
Data Interpretation: A spectrum is generated by plotting the number of detected electrons versus their binding energy. Each peak in the spectrum corresponds to a specific atomic orbital, providing direct experimental measurement of the orbital energies[9].
Visualization of Argon's Atomic Orbitals
The following diagram illustrates the relative energy levels of Argon's atomic orbitals and their electron occupancy.
The Electronic Structure of Benzene-1,4-diol: A Molecular Perspective
Benzene-1,4-diol (C₆H₄(OH)₂), commonly known as hydroquinone, is an aromatic organic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups at the para positions[12][13]. Its electronic structure is dominated by the delocalized π-electron system of the benzene ring, which is perturbed by the electron-donating hydroxyl groups.
The aromatic ring consists of six sp²-hybridized carbon atoms, with the remaining p-orbitals on each carbon overlapping to form a continuous π-system above and below the plane of the ring. This delocalization of six π-electrons confers aromatic stability. The oxygen atoms of the hydroxyl groups also possess lone pair electrons that can participate in resonance with the π-system, increasing the electron density of the ring.
Quantitative Electronic Data for Benzene-1,4-diol
The electronic properties of molecules like benzene-1,4-diol are described by molecular orbital (MO) theory. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and spectroscopic properties.
| Property | Value (Computational) | Notes |
| HOMO Energy | -5.8 to -6.2 eV | Represents the ability to donate an electron. The energy is influenced by the electron-donating hydroxyl groups. |
| LUMO Energy | -1.0 to -1.4 eV | Represents the ability to accept an electron. Primarily associated with the π* anti-bonding orbitals of the aromatic system. |
| HOMO-LUMO Gap | ~4.4 to 5.2 eV | Corresponds to the energy of the lowest electronic excitation. A large gap indicates high stability. |
| Ionization Potential | ~7.8 to 8.2 eV | The energy required to remove an electron from the molecule in the gas phase; theoretically related to the HOMO energy. |
| Electron Affinity | ~0.5 to 0.9 eV | The energy released when an electron is added to the molecule; theoretically related to the LUMO energy. |
(Note: The values above are representative ranges derived from various DFT computational studies, as precise experimental gas-phase values are not consistently reported. The exact values depend on the level of theory and basis set used in the calculation.)
Methodologies for Characterizing Benzene-1,4-diol's Electronic Structure
A combination of experimental spectroscopy and computational chemistry is used to elucidate the electronic structure of benzene-1,4-diol.
Experimental Protocol: UV-Visible Spectroscopy
UV-Vis spectroscopy is used to probe electronic transitions, primarily the HOMO to LUMO transition.
-
Sample Preparation: A dilute solution of benzene-1,4-diol is prepared in a UV-transparent solvent, such as ethanol or water. A blank sample containing only the solvent is also prepared.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The instrument scans a range of UV and visible wavelengths (e.g., 200-800 nm), passing a beam of light through both the sample and the blank. The absorbance of the sample is recorded at each wavelength.
-
Data Analysis: The resulting spectrum plots absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) corresponds to the energy of the electronic transition. For benzene-1,4-diol, a characteristic absorption peak is observed around 289 nm, which corresponds to a π → π* transition[1]. The energy of this transition is an experimental approximation of the HOMO-LUMO gap.
Computational Protocol: Density Functional Theory (DFT)
DFT is a powerful quantum mechanical modeling method used to calculate the electronic structure of molecules.
-
Structure Optimization: An initial 3D structure of the benzene-1,4-diol molecule is created. A geometry optimization calculation is performed using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule[12].
-
Frequency Calculation: A frequency calculation is run to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: A single-point energy calculation is performed on the optimized geometry. This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO.
-
Data Extraction: From the output file, the energies of the HOMO and LUMO are extracted. The ionization potential can be estimated via Koopmans' theorem (as the negative of the HOMO energy) or more accurately by calculating the energy difference between the neutral molecule and its cation (ΔSCF method). Similarly, the electron affinity is related to the LUMO energy or the energy difference between the neutral molecule and its anion.
-
Visualization: The shapes of the HOMO and LUMO and the electron density distribution can be visualized using appropriate software, providing insights into the molecule's reactive sites[6].
Visualization of Benzene-1,4-diol's Frontier Molecular Orbitals
The diagram below illustrates the key electronic transition in benzene-1,4-diol from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. scm.com [scm.com]
- 3. Electron affinity of modified benzene (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzene-1,4-diol--benzene (1/1) | C12H12O2 | CID 66980025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iarjset.com [iarjset.com]
- 12. Vertical Ionization Potentials and Electron Affinities at the Double-Hybrid Density Functional Level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem-file.sourceforge.net [chem-file.sourceforge.net]
A Technical Review of Noble Gas-Aromatic Diol Complexes: Structure, Energetics, and Experimental Methodologies
An in-depth guide for researchers, scientists, and drug development professionals on the weakly-bound complexes formed between noble gases and aromatic diols, summarizing key quantitative data, experimental protocols, and the interplay between computational and spectroscopic techniques.
Introduction
The study of weakly-bound van der Waals complexes provides fundamental insights into the nature of intermolecular forces, which are critical in diverse scientific fields ranging from atmospheric chemistry to supramolecular chemistry and drug design. Complexes formed between a noble gas (Ng) atom and an aromatic molecule serve as prototypical systems for investigating dispersion forces and weak hydrogen bonds. Aromatic diols, such as hydroquinone, resorcinol, and catechol, offer particularly interesting binding partners due to the presence of hydroxyl groups, which introduce the possibility of hydrogen bonding in addition to the π-interactions with the aromatic ring.
This technical guide provides a comprehensive literature review of the structure, energetics, and dynamics of noble gas-aromatic diol complexes. It is intended for researchers and professionals who require a detailed understanding of the non-covalent interactions that govern these systems. The guide summarizes key quantitative data, outlines the sophisticated experimental and computational protocols used for their characterization, and visualizes the logical flow of these research methodologies.
Quantitative Data Summary
The quantitative characterization of noble gas-aromatic diol complexes is challenging due to their weak nature. The primary experimental and computational data obtained for these systems include binding energies, intermolecular distances, and spectroscopic shifts. The following tables summarize the available quantitative data from the literature.
Argon-Hydroquinone (Ar-HQ) Complexes
The 1:1 complex between argon and hydroquinone has been the most extensively studied system in this class. Both experimental and theoretical studies have identified two main types of isomers: a π-bonded structure where the argon atom is located above the aromatic ring, and a hydrogen-bonded structure where the argon atom interacts with one of the hydroxyl groups. Furthermore, hydroquinone itself exists as cis and trans conformers, leading to a complex potential energy surface with multiple minima.
Table 1: Calculated Structural Parameters and Binding Energies for Ar-Hydroquinone Complexes
| Conformer | Isomer Type | Method | Ar to Ring Center Distance (Å) | O-H···Ar Angle (°) | Binding Energy (D₀) (cm⁻¹) | Citation |
| trans-HQ-Ar | π-bonded | MP2/6-31+G | 3.48 | - | 344 | [1] |
| cis-HQ-Ar | π-bonded | MP2/6-31+G | 3.51 | - | 321 | [1] |
| trans-HQ-Ar | H-bonded | MP2/6-31+G | - | 139.6 | 215 | [1] |
| cis-HQ-Ar | H-bonded | MP2/6-31+G | - | 129.2 | 218 | [1] |
Binding energies are reported as dissociation energies (D₀), which account for zero-point vibrational energy.
Table 2: Experimental Spectroscopic Data for Ar-Hydroquinone Complexes
| Conformer | Spectroscopic Parameter | Value (cm⁻¹) | Technique | Citation |
| trans-HQ-Ar | S₁ ← S₀ Band Origin | 33177 | REMPI | [1] |
| cis-HQ-Ar | S₁ ← S₀ Band Origin | 33211 | REMPI | [1] |
Other Noble Gas-Aromatic Diol Complexes
Data for other noble gas-aromatic diol complexes is sparse. However, studies on related systems provide valuable insights.
-
Argon-Resorcinol (Ar-Rs) Cation: Infrared spectroscopy of the Resorcinol⁺-Ar cation indicates a significant structural change upon ionization. The neutral complex is presumed to have a π-bonded structure, which then isomerizes to a more stable hydrogen-bonded configuration in the cation. This highlights the delicate balance of forces in these systems.
-
Xenon-Hydroquinone (Xe-HQ) Clathrate: In the solid state, xenon can be trapped in the crystal lattice of β-hydroquinone. Infrared spectroscopic studies of this clathrate show that the xenon guest atom participates in the hydrogen-bonding network of the hydroquinone host, influencing the O-H vibrational frequencies.
Experimental and Computational Protocols
The characterization of weakly-bound complexes necessitates the use of high-resolution spectroscopic techniques coupled with sophisticated computational methods.
Experimental Protocols
3.1.1 Supersonic Jet Expansion and Spectroscopy
A common technique for studying these complexes is to generate them in a supersonic jet expansion. This method cools the molecules to very low rotational and vibrational temperatures, simplifying their spectra and stabilizing the weakly-bound complexes.
-
Sample Preparation: The aromatic diol is heated to increase its vapor pressure and is then co-expanded with a high-pressure stream of the noble gas (e.g., argon) through a pulsed nozzle into a vacuum chamber.
-
Spectroscopic Probes:
-
Resonantly Enhanced Multiphoton Ionization (REMPI): A tunable laser is used to excite the complex to an excited electronic state. A second photon then ionizes the excited complex. The resulting ions are detected by a mass spectrometer. This technique is mass-selective, allowing for the specific study of the 1:1 complex.[1]
-
Hole-Burning Spectroscopy: This is a two-laser technique used to distinguish between different isomers of a complex. The "burn" laser is fixed on a specific transition, depleting the population of the ground state of that isomer. The "probe" laser is then scanned, and the transitions originating from the depleted isomer will show a decrease in intensity.[1]
-
Infrared Spectroscopy: For cationic complexes, infrared photodissociation (IRPD) spectroscopy can be employed. The mass-selected cation is irradiated with a tunable IR laser. If the laser frequency is resonant with a vibrational transition, the ion absorbs a photon and may dissociate. The fragment ions are then detected.
-
Computational Protocols
Quantum chemical calculations are indispensable for interpreting experimental data and providing detailed information about the structure and energetics of these complexes.
-
Ab Initio Methods:
-
Møller-Plesset Perturbation Theory (MP2): This method is widely used for weakly-bound complexes as it accounts for electron correlation, which is crucial for describing dispersion interactions. The MP2/6-31+G* level of theory has been used to calculate the structures and binding energies of the Ar-hydroquinone complex.[1]
-
Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)): This is considered the "gold standard" for calculating the energies of weakly-bound systems, providing high accuracy at a greater computational cost.
-
-
Basis Sets: Large, flexible basis sets that include diffuse functions (e.g., aug-cc-pVDZ) are essential for accurately describing the electron distribution far from the nuclei, which is critical for van der Waals interactions.
-
Geometry Optimization and Frequency Calculations: These calculations are performed to find the minimum energy structures of the complexes and to calculate their vibrational frequencies. The calculated frequencies can be compared with experimental IR spectra.
-
Binding Energy Calculation: The binding energy is typically calculated as the energy difference between the complex and its isolated constituent molecules. It is important to correct for the basis set superposition error (BSSE) to obtain accurate binding energies.
Visualizations of Methodologies and Relationships
The following diagrams, generated using the DOT language, illustrate the workflows and logical relationships inherent in the study of noble gas-aromatic diol complexes.
Caption: Workflow for forming and detecting noble gas-aromatic diol complexes.
Caption: The synergistic relationship between computational and experimental methods.
Implications for Drug Development
While noble gas-aromatic diol complexes are fundamental research systems, the principles governing their interactions have relevance in drug development.
-
Understanding Non-Covalent Interactions: Aromatic rings and hydroxyl groups are common moieties in both drug molecules and biological targets. Understanding how they interact with non-polar entities like noble gases provides a simplified model for the hydrophobic and weak hydrogen bonding interactions that are crucial for ligand-receptor binding.
-
Probing Binding Pockets: Xenon, in particular, has been used in protein crystallography to map out hydrophobic cavities in proteins. The principles of xenon binding to aromatic residues are directly analogous to the interactions studied in these simpler complexes.
-
Anesthetic Mechanisms: The mechanism of action of noble gas anesthetics, particularly xenon, is thought to involve binding to hydrophobic pockets in proteins such as ion channels. The study of Ng-aromatic interactions provides fundamental data for parameterizing the force fields used in molecular dynamics simulations of these more complex biological systems.
Conclusion
The study of noble gas-aromatic diol complexes, though challenging, offers a detailed view into the subtle interplay of dispersion forces and weak hydrogen bonds. The Ar-hydroquinone system has been well-characterized, revealing a landscape of π-bonded and hydrogen-bonded isomers. However, the field would greatly benefit from further high-resolution spectroscopic and computational studies on a wider range of complexes, particularly those involving heavier noble gases like krypton and xenon, and other diol isomers like resorcinol and catechol. Such studies will not only enhance our fundamental understanding of intermolecular forces but also provide valuable data for refining computational models used in broader applications, including drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for Matrix Isolation Spectroscopy of Benzene-1,4-diol in an Argon Matrix
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of benzene-1,4-diol (hydroquinone) using matrix isolation spectroscopy with argon as the matrix material. This technique is invaluable for investigating the molecular structure, vibrational modes, and photochemical behavior of isolated molecules at cryogenic temperatures.
Introduction
Matrix isolation is a powerful technique that involves trapping guest molecules, in this case, benzene-1,4-diol, in a rigid, inert matrix of a noble gas, such as argon, at very low temperatures (typically 4-20 K). This environment prevents intermolecular interactions and allows for the high-resolution spectroscopic study of individual molecules. By coupling this technique with Fourier Transform Infrared (FTIR) spectroscopy, detailed information about the vibrational structure of the isolated molecule can be obtained. Furthermore, in-situ photolysis can be employed to study photochemical reactions and identify transient intermediates.
Experimental Protocols
A generalized experimental protocol for the matrix isolation FTIR spectroscopy of benzene-1,4-diol is outlined below. This protocol is based on established methods for similar aromatic compounds.
Sample Preparation and Deposition
-
Sample Sublimation: Benzene-1,4-diol is a solid at room temperature. To introduce it into the gas phase for co-deposition with argon, it must be gently heated in a Knudsen effusion cell or a similar sublimation apparatus. The temperature should be carefully controlled to achieve a sufficient vapor pressure for deposition without causing thermal decomposition. A starting temperature of 343-363 K (70-90 °C) is recommended.
-
Matrix Gas Preparation: High-purity argon gas (99.999%) is used as the matrix material. The flow rate of the argon gas is controlled by a mass flow controller.
-
Co-deposition: The gaseous benzene-1,4-diol and a large excess of argon gas are co-deposited onto a cold, infrared-transparent substrate, such as a CsI or KBr window, maintained at a temperature of 10-20 K. The substrate is cooled by a closed-cycle helium cryostat.
-
Matrix Ratio: A high matrix-to-sample ratio (Ar:benzene-1,4-diol) of 1000:1 or greater is crucial to ensure effective isolation of individual benzene-1,4-diol molecules. This high dilution minimizes guest-guest interactions and aggregation.
Spectroscopic Measurement
-
FTIR Spectroscopy: Once the matrix is formed, an FTIR spectrum is recorded. A mid-infrared spectrometer with a liquid nitrogen-cooled MCT (Mercury Cadmium Telluride) detector is typically used. Spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 1 cm⁻¹ or better.
-
Background Spectrum: A background spectrum of the cold substrate is recorded prior to deposition and is subtracted from the sample spectrum to obtain the spectrum of the matrix-isolated species.
Photochemical Studies (Optional)
-
In-situ Photolysis: To investigate the photochemistry of benzene-1,4-diol, the matrix can be irradiated in-situ with a UV light source. A mercury-xenon arc lamp or a tunable laser can be used to select specific wavelengths. Benzene-1,4-diol has absorption maxima around 222 nm and 288 nm, which can be targeted for excitation.[1]
-
Monitoring Photoproducts: FTIR spectra are recorded at various time intervals during photolysis to monitor the disappearance of the parent molecule and the appearance of new vibrational bands corresponding to photoproducts.
Data Presentation: Vibrational Frequencies of Benzene-1,4-diol
The following table summarizes the calculated vibrational frequencies of benzene-1,4-diol based on Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level.[2] These theoretical values provide a strong basis for the assignment of experimental spectra obtained from matrix isolation experiments. The experimental values are from solid-phase FTIR measurements and may differ slightly from those in an argon matrix due to matrix effects.
| Vibrational Mode Description | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (Solid Phase)[2] |
| O-H Stretch | 3657 | 3242 (broad due to H-bonding) |
| C-H Stretch (Aromatic) | 3060 - 3030 | 3040 - 3010 |
| C=C Stretch (Aromatic Ring) | 1615, 1518 | 1610, 1515 |
| C-O-H Bend | 1475 | 1470 |
| C-O Stretch | 1245, 1198 | 1240, 1200 |
| C-H in-plane bend | 1150, 1100 | 1155, 1105 |
| C-H out-of-plane bend | 825 | 830 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a matrix isolation spectroscopy experiment.
Caption: A flowchart of the matrix isolation spectroscopy experiment.
Potential Photochemical Pathway
Upon UV irradiation, benzene-1,4-diol is known to oxidize to p-benzoquinone. This potential photochemical pathway can be investigated using matrix isolation spectroscopy.
Caption: Proposed photochemical oxidation of benzene-1,4-diol.
References
Application Notes and Protocols for Studying Argon-Hydroquinone Clusters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup and protocols for the spectroscopic investigation of Argon-Hydroquinone (Ar-HQ) van der Waals clusters. The methodologies described herein are crucial for understanding non-covalent interactions, which play a significant role in molecular recognition, solvation, and the structure of biomolecules.
Introduction
The study of weakly bound clusters, such as those formed between an aromatic molecule like hydroquinone and a rare gas atom like argon, provides fundamental insights into intermolecular forces.[1] These clusters, generated and stabilized at very low temperatures in a supersonic jet expansion, serve as ideal models for probing the initial stages of solvation and for benchmarking theoretical models of intermolecular potentials. The Ar-HQ complex is of particular interest as it involves a competition between π-stacking and hydrogen-bonding interactions.
Key Experimental Techniques
The primary experimental approach for studying Ar-HQ clusters involves generating the clusters in a supersonic jet expansion and then probing them using various laser-based spectroscopic techniques coupled with mass spectrometry. The most common and powerful of these techniques is Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy.
Resonance-Enhanced Multiphoton Ionization (REMPI)
REMPI is a highly sensitive and selective technique used for the spectroscopy of atoms and small molecules.[1][2] It typically involves a two-photon process: the first photon excites the molecule or cluster from its ground electronic state to an excited state, and a second photon ionizes the excited species. By scanning the wavelength of the excitation laser and monitoring the ion signal at the mass of the Ar-HQ cluster, a mass-resolved excitation spectrum is obtained. This spectrum provides information about the vibrational and electronic structure of the cluster.
Experimental Setup
A typical experimental setup for the REMPI spectroscopy of Ar-HQ clusters consists of the following components, as depicted in the workflow diagram below:
-
Sample Preparation: A mixture of hydroquinone vapor and argon gas is prepared. Hydroquinone is a solid at room temperature and needs to be heated to generate sufficient vapor pressure. This vapor is then seeded into a high-pressure stream of argon gas (the carrier gas).
-
Supersonic Jet Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This rapid, adiabatic expansion results in the cooling of the gas to very low rotational and vibrational temperatures (a few Kelvin), promoting the formation of weakly bound Ar-HQ clusters.
-
Skimmer: The central portion of the expanding jet, which is the coldest and has the highest concentration of clusters, is selected by a skimmer. This creates a collimated molecular beam that travels into a second, differentially pumped vacuum chamber.
-
Ionization Region: The molecular beam is intersected by a tunable UV laser beam. The laser frequency is scanned to find the resonant electronic transitions of the Ar-HQ cluster. A second photon from the same or a different laser pulse then ionizes the resonantly excited cluster.
-
Time-of-Flight Mass Spectrometer (TOF-MS): The ions created by the REMPI process are accelerated by an electric field into a field-free drift tube. Ions of different masses travel at different velocities and therefore reach the detector at different times. This allows for the mass-selective detection of the Ar-HQ cluster.
-
Data Acquisition: The ion signal from the detector is recorded as a function of the laser wavelength, generating the REMPI spectrum.
Experimental Protocols
Protocol 1: Generation of Ar-HQ Clusters
-
Place a small amount of hydroquinone powder in a sample holder within a heated pulsed nozzle assembly.
-
Heat the nozzle to a temperature sufficient to produce a vapor pressure of a few mTorr of hydroquinone.
-
Use argon as the carrier gas at a backing pressure of 1-2 atm.
-
Actuate the pulsed nozzle to introduce the gas mixture into the vacuum chamber. The pulse duration is typically a few hundred microseconds.
Protocol 2: REMPI Spectroscopy
-
Generate the Ar-HQ clusters as described in Protocol 1.
-
Direct the frequency-doubled output of a tunable dye laser into the ionization region of the TOF-MS, perpendicular to the molecular beam.
-
Set the TOF-MS to detect the mass corresponding to the Ar-HQ cluster.
-
Scan the wavelength of the dye laser across the region of the S1 ← S0 electronic transition of hydroquinone.
-
Record the ion signal at the Ar-HQ mass as a function of the laser wavelength.
-
To distinguish between different isomers (conformers) of the Ar-HQ complex, hole-burning spectroscopy can be employed.[1] This involves using a second "burn" laser upstream to deplete the population of one isomer while the "probe" laser records the spectrum of the remaining isomers.
Data Presentation
Experimental studies, complemented by ab initio calculations, have provided valuable data on the Ar-hydroquinone complex. The following table summarizes key spectroscopic and structural information.
| Parameter | Value | Reference |
| Conformers Identified | cis and trans | [1] |
| Binding Site | π-bonded (experimentally observed) | [1] |
| Calculated Structures (S0 state) | π-bonded and H-bonded | [1] |
| S1 ← S0 Origin (trans-HQ-Ar) | Red-shifted from trans-HQ monomer | [1] |
| S1 ← S0 Origin (cis-HQ-Ar) | Red-shifted from cis-HQ monomer | [1] |
Note: Specific numerical values for spectral shifts and binding energies are highly dependent on the level of theory for calculations and the specific experimental conditions. The referenced literature should be consulted for detailed values.
Visualization of Experimental Workflow and System Logic
To better illustrate the experimental process and the relationships between the components of the setup, the following diagrams are provided.
Caption: Experimental workflow for REMPI spectroscopy of Ar-hydroquinone clusters.
Caption: Logical relationship of components in the experimental setup.
Conclusion
The experimental setup and protocols described provide a robust framework for the detailed study of Ar-hydroquinone clusters. By combining supersonic jet expansion with REMPI spectroscopy, researchers can obtain high-resolution spectroscopic data that elucidates the nature of the weak intermolecular forces governing the structure and stability of these complexes. This knowledge is fundamental to various fields, including atmospheric chemistry, materials science, and drug design, where non-covalent interactions are of paramount importance.
References
Application Note & Protocol: REMPI Spectroscopy of Jet-Cooled Argon-Benzene-1,4-diol
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide a detailed methodology and illustrative data for the investigation of the non-covalent interactions between Argon and benzene-1,4-diol (hydroquinone) using Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy in a jet-cooled environment. This technique allows for the precise characterization of the structure and dynamics of weakly bound van der Waals complexes.
Introduction
Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy, coupled with supersonic jet-cooling, is a powerful technique for studying the electronic and vibrational spectroscopy of molecules and weakly bound complexes in the gas phase.[1][2][3] The supersonic expansion cools the molecules to very low rotational and vibrational temperatures (~10 K), which simplifies complex spectra by populating only the lowest energy levels.[3][4] This allows for the high-resolution analysis of the subtle energetic shifts that occur upon the formation of van der Waals complexes, such as that between an argon atom and a benzene-1,4-diol molecule. The study of such complexes provides fundamental insights into non-covalent interactions that are crucial in various chemical and biological systems.
This document outlines the experimental protocol for obtaining the REMPI spectrum of the Argon-benzene-1,4-diol (Ar-hydroquinone) complex and presents representative spectroscopic data based on similar systems.
Experimental Protocols
A typical experimental setup for REMPI spectroscopy of jet-cooled complexes involves a multi-chamber vacuum system housing a molecular beam source, a time-of-flight (TOF) mass spectrometer, and a laser system for ionization.[3][5]
1. Sample Preparation and Seeding:
-
Sample: Solid benzene-1,4-diol (hydroquinone, C₆H₄(OH)₂) is used as the aromatic chromophore.[6]
-
Seeding: The vapor of benzene-1,4-diol is seeded into a carrier gas, typically Argon (Ar).
-
Method: To generate sufficient vapor pressure, the solid sample can be heated. A common method is to place the sample in a reservoir attached to the pulsed nozzle, which can be heated to a controlled temperature. Alternatively, laser desorption can be used, where a laser pulse desorbs the molecules from a solid sample into the path of the carrier gas.[3][4]
-
Carrier Gas: Argon is used as the carrier gas, with a backing pressure typically around 8 atm.[4]
2. Supersonic Expansion and Jet Cooling:
-
The gas mixture of Argon seeded with benzene-1,4-diol is expanded adiabatically into a vacuum chamber through a pulsed nozzle (e.g., with a 400 µm orifice).[5]
-
This expansion results in the cooling of the internal degrees of freedom (rotational and vibrational) of the molecules and the formation of weakly bound Ar-benzene-1,4-diol complexes.[3][4]
-
The molecular beam is then skimmed by a conical skimmer to select the central, coldest part of the expansion, which then enters a second, differentially pumped chamber containing the TOF mass spectrometer.[1][5]
3. REMPI Process:
-
A (1+1) REMPI scheme is commonly employed. This involves two photons of different colors (frequencies).
-
Excitation Photon (ν₁): A tunable UV laser is used to excite the Ar-benzene-1,4-diol complex from its ground electronic state (S₀) to a specific vibrational level of the first excited electronic state (S₁). The wavelength of this laser is scanned to record the excitation spectrum.
-
Ionization Photon (ν₂): A second, fixed-frequency laser (often a frequency-doubled or -tripled Nd:YAG laser) provides the energy to ionize the complex from the excited S₁ state.[3] This two-color scheme helps to minimize fragmentation of the complex upon ionization.[1]
-
Laser System: The laser system typically consists of a Nd:YAG laser pumping one or two dye lasers. The output of the dye lasers can be frequency-doubled or mixed to generate the required UV wavelengths.[5]
4. Mass Detection and Data Acquisition:
-
The ions generated by the REMPI process are accelerated by an electric field into a time-of-flight (TOF) mass spectrometer.
-
The ions travel down a field-free drift tube and are detected by a microchannel plate (MCP) detector or a channeltron.[5]
-
The arrival time of the ions at the detector is proportional to the square root of their mass-to-charge ratio, allowing for mass-selective detection.
-
The ion signal is amplified and recorded by a digital oscilloscope and processed by a computer.[5] The REMPI spectrum is obtained by plotting the ion signal of the Ar-benzene-1,4-diol cation as a function of the scanned excitation laser wavelength.
Data Presentation
| Parameter | Molecule/Complex | Value | Reference |
| Molecular Formula | Benzene-1,4-diol | C₆H₆O₂ | [6] |
| Molecular Weight | Benzene-1,4-diol | 110.11 g/mol | [6] |
| S₀-S₁ Transition Origin (Bare Molecule) | Benzene | 38086.1 cm⁻¹ | |
| S₀-S₁ Transition Origin (Complex) | Benzene-Argon | 38062.6 cm⁻¹ | |
| Redshift upon Complexation | Benzene-Argon | -23.5 cm⁻¹ | |
| Argon Distance from Benzene Ring | Benzene-Argon | 3.4 ± 0.2 Å | [7] |
| Rotational Constants (A") | Benzene-Argon | 0.093 cm⁻¹ | [7] |
| Rotational Constants (B") | Benzene-Argon | 0.093 cm⁻¹ | [7] |
| Rotational Constants (C") | Benzene-Argon | 0.049 cm⁻¹ | [7] |
Note: The redshift upon complexation with Argon for benzene-1,4-diol is expected to be of a similar magnitude to that of benzene.
Visualizations
Below are diagrams illustrating the experimental workflow and the REMPI signaling pathway.
Caption: Experimental workflow for REMPI spectroscopy of jet-cooled complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. devries.chem.ucsb.edu [devries.chem.ucsb.edu]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. ias.ac.in [ias.ac.in]
- 6. BENZENE-1,4-DIOL (HYDROQUINONE) - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
"applications of Argon;benzene-1,4-diol in studying non-covalent interactions"
Application Note
The study of non-covalent interactions is fundamental to understanding a wide range of chemical and biological phenomena, from molecular recognition and self-assembly to the stability of biomolecules and the design of novel therapeutics. The inert nature of argon and the versatile hydrogen bonding and π-system of benzene-1,4-diol (hydroquinone) make them exemplary model systems for dissecting the subtle forces that govern molecular complex formation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of argon and benzene-1,4-diol to investigate non-covalent interactions, including van der Waals forces, hydrogen bonding, and π-stacking.
Introduction to Argon and Benzene-1,4-diol in Non-Covalent Interaction Studies
Argon, a noble gas, is chemically inert and interacts primarily through weak van der Waals (dispersion) forces.[1][2][3] This makes it an ideal probe for mapping the potential energy surfaces of molecules without introducing significant electronic perturbations. Benzene-1,4-diol, with its aromatic ring and two hydroxyl groups, can participate in both π-stacking and hydrogen bonding interactions.[4][5] The interplay between these forces in the argon-benzene-1,4-diol complex provides a rich landscape for studying the nature and strength of various non-covalent interactions.
Theoretical and experimental studies have shown that the argon-benzene-1,4-diol complex exists in different conformations, primarily distinguished by the location of the argon atom relative to the hydroquinone molecule.[4][6] These include π-bonded structures, where the argon atom is situated above the aromatic ring, and hydrogen-bonded (H-bonded) structures, where the argon atom interacts with one of the hydroxyl groups. Furthermore, benzene-1,4-diol itself can exist in cis and trans conformations, leading to a variety of possible complex geometries.[4][7]
Key Applications
The argon-benzene-1,4-diol system serves as a valuable model for:
-
Characterizing van der Waals Interactions: By studying the π-bonded conformations, researchers can gain insights into the nature of dispersion forces between an inert atom and an aromatic system.
-
Investigating Weak Hydrogen Bonds: The H-bonded conformers allow for the study of weak O-H···Ar interactions, providing data on the geometry and energetics of such bonds.[4][6]
-
Understanding Conformational Isomerism: The presence of both cis and trans isomers of hydroquinone within the complex allows for the investigation of how subtle changes in molecular geometry affect non-covalent interactions.[4][7]
-
Benchmarking Computational Methods: The experimental data obtained from spectroscopic studies of this system provide a crucial benchmark for validating and refining theoretical models used to predict non-covalent interactions.
Quantitative Data Summary
The following tables summarize the key quantitative data from theoretical and experimental studies on the argon-benzene-1,4-diol complex.
Table 1: Calculated Structural Parameters of Ar-Hydroquinone Conformers
| Conformer | Interaction Type | Ar to Ring Center Distance (Å) | O-H···Ar Distance (Å) | O-H···Ar Angle (°) |
| trans-π-bonded | π-stacking | 3.48 | - | - |
| cis-π-bonded | π-stacking | 3.49 | - | - |
| trans-H-bonded | Hydrogen Bonding | - | 2.53 | 114.7 |
| cis-H-bonded | Hydrogen Bonding | - | 2.53 | 114.6 |
Data obtained from ab initio calculations at the MP2/6-31+G level.[4]*
Table 2: Observed Vibrational Transitions in the REMPI Spectrum of the Ar-Hydroquinone Complex
| Transition (cm⁻¹) | Assignment |
| 0 | Origin of trans-Ar-hydroquinone |
| +34 | Origin of cis-Ar-hydroquinone |
| +59 | van der Waals stretch of trans-complex |
| +93 | van der Waals stretch of cis-complex |
Data from Resonantly Enhanced Multiphoton Ionization (REMPI) spectroscopy.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Resonantly Enhanced Multiphoton Ionization (REMPI) Spectroscopy
Objective: To obtain the electronic spectrum of the jet-cooled argon-benzene-1,4-diol complex and identify the different conformers present.
Methodology:
-
Sample Preparation:
-
Place solid benzene-1,4-diol in a sample reservoir.
-
Use a carrier gas mixture of 20% argon in helium.[4]
-
Heat the sample reservoir to increase the vapor pressure of benzene-1,4-diol.
-
-
Supersonic Expansion:
-
Generate a supersonic jet by expanding the gas mixture through a pulsed nozzle (e.g., 400 µm orifice) into a high-vacuum chamber.[8] This cools the molecules to very low rotational and vibrational temperatures.
-
-
Laser Ionization:
-
Use a tunable UV laser system (e.g., frequency-doubled dye laser pumped by an Nd:YAG laser) as the excitation source.[8]
-
Direct the laser beam to intersect the supersonic jet.
-
Scan the laser frequency to excite the argon-benzene-1,4-diol complexes from the ground electronic state (S₀) to the first excited state (S₁).
-
Use a second photon from the same or a different laser to ionize the excited molecules.
-
-
Mass Detection:
-
Extract the resulting ions into a time-of-flight (TOF) mass spectrometer.
-
Record the ion signal as a function of the excitation laser wavelength to obtain the REMPI spectrum. The mass resolution of the TOF spectrometer allows for the specific detection of the argon-benzene-1,4-diol complex.
-
Protocol 2: Hole-Burning Spectroscopy
Objective: To confirm the presence of different conformers of the argon-benzene-1,4-diol complex.
Methodology:
-
Setup:
-
Utilize a two-laser pump-probe setup.
-
The "burn" laser is a fixed-frequency laser that is resonant with a specific vibronic transition of one conformer.
-
The "probe" laser is a tunable laser used to record the REMPI spectrum.
-
-
Procedure:
-
Fire the "burn" laser pulse to selectively deplete the ground state population of one of the conformers.
-
After a short delay (e.g., 400 ns), fire the "probe" laser and scan its frequency to record the REMPI spectrum.[4]
-
The resulting spectrum will show a "hole" or a significant depletion in the intensity of the transitions originating from the conformer that was excited by the "burn" laser.
-
By setting the "burn" laser to different absorption frequencies, the spectra of individual conformers can be isolated.
-
Protocol 3: Ab Initio Computational Chemistry
Objective: To calculate the structures, binding energies, and vibrational frequencies of the different conformers of the argon-benzene-1,4-diol complex.
Methodology:
-
Software:
-
Use a quantum chemistry software package such as Gaussian, ORCA, or NWChem.
-
-
Model Building:
-
Construct the initial geometries of the cis and trans isomers of benzene-1,4-diol.
-
Place the argon atom at various starting positions to represent both π-bonded and H-bonded configurations.
-
-
Geometry Optimization:
-
Perform geometry optimizations for each starting structure using an appropriate level of theory and basis set. For weakly bound complexes, Møller-Plesset perturbation theory (MP2) with a basis set that includes diffuse functions (e.g., aug-cc-pVDZ) is a common choice.[4]
-
-
Energy Calculation:
-
Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Calculate the binding energy of the complex by subtracting the energies of the isolated argon atom and the corresponding benzene-1,4-diol conformer from the energy of the complex.
-
Apply a correction for the basis set superposition error (BSSE) using the counterpoise method to obtain more accurate binding energies.
-
-
Vibrational Frequency Calculation:
-
Perform a vibrational frequency analysis on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the predicted vibrational frequencies for the intermolecular modes.
-
Visualizations
Experimental Workflow for Spectroscopic Studies
Caption: Workflow for REMPI and hole-burning spectroscopy of Ar-benzene-1,4-diol.
Logical Relationship of Ar-Hydroquinone Conformers
Caption: Conformational landscape of the Ar-benzene-1,4-diol complex.
References
- 1. Argon - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Argon | Properties, Uses, Atomic Number, & Facts | Britannica [britannica.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Intramolecular Hydrogen Bond in Biologically Active o-Carbonyl Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Argon;benzene-1,4-diol as a Model for Weak Intermolecular Forces
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of weak intermolecular forces is paramount in understanding a myriad of chemical and biological processes, from molecular recognition and protein folding to the efficacy of pharmaceuticals. The Argon;benzene-1,4-diol (Ar-hydroquinone) complex serves as an exemplary model system for elucidating the nature of these subtle interactions. This van der Waals complex, formed between an inert gas atom and a biologically relevant aromatic molecule, allows for the precise characterization of weak forces, such as dispersion and induction, in a controlled environment. These application notes provide a comprehensive overview of the experimental and computational methodologies used to investigate the Ar-hydroquinone complex, offering a foundational understanding for its application in broader research contexts, including drug design and materials science.
Data Presentation
The following table summarizes typical quantitative data obtained from spectroscopic and computational studies of the this compound complex. This data is essential for characterizing the structure, stability, and dynamics of the complex.
| Parameter | Symbol | Value (Illustrative) | Method | Reference |
| Dissociation Energy | D₀ | 350 ± 20 cm⁻¹ | Computational (CCSD(T)) | Theoretical Study |
| Ground State Rotational Constant A | A" | 2150.45 MHz | Rotational Spectroscopy | Spectroscopic Analysis |
| Ground State Rotational Constant B | B" | 875.12 MHz | Rotational Spectroscopy | Spectroscopic Analysis |
| Ground State Rotational Constant C | C" | 620.89 MHz | Rotational Spectroscopy | Spectroscopic Analysis |
| Ar-Ring Center Distance | R | 3.55 Å | Rotational Spectroscopy | Spectroscopic Analysis |
| S₁ ← S₀ Electronic Transition Shift | Δν | -25 cm⁻¹ | REMPI Spectroscopy | Spectroscopic Analysis |
Experimental Protocols
Rotational Spectroscopy of the Ar-Hydroquinone Complex
Objective: To determine the precise geometric structure and rotational constants of the this compound complex in the gas phase.
Methodology:
-
Sample Preparation: A gas mixture is prepared by passing Argon (Ar) carrier gas over a heated sample of solid benzene-1,4-diol (hydroquinone) to generate a sufficient vapor pressure.
-
Supersonic Expansion: The gas mixture is expanded adiabatically into a high-vacuum chamber through a pulsed nozzle. This process cools the molecules to rotational temperatures of a few Kelvin, stabilizing the weakly bound Ar-hydroquinone complexes.
-
Microwave Irradiation: The jet-cooled molecular beam is subjected to microwave radiation in a Fourier-transform microwave (FTMW) spectrometer.
-
Detection: The rotational transitions of the complex are detected, and their frequencies are measured with high precision.
-
Data Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) of the complex. These constants are then used to determine the geometry of the complex, such as the distance and position of the Argon atom relative to the hydroquinone molecule.[1]
Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy
Objective: To investigate the electronic properties of the Ar-hydroquinone complex and the effect of the weak interaction on the electronic transitions of hydroquinone.
Methodology:
-
Complex Formation: Similar to rotational spectroscopy, the complex is formed in a supersonic jet.
-
Laser Excitation: The jet-cooled complexes are irradiated with a tunable UV laser. The laser frequency is scanned across the S₁ ← S₀ electronic transition of the hydroquinone chromophore.
-
Ionization: When the laser is resonant with an electronic transition, the molecule is excited. A second photon from the same or another laser pulse ionizes the excited molecule.
-
Ion Detection: The resulting ions are detected by a time-of-flight mass spectrometer, which allows for mass-selective detection of the Ar-hydroquinone complex.
-
Spectral Analysis: The REMPI spectrum is obtained by plotting the ion signal as a function of the excitation laser wavelength. The shift in the electronic transition frequency of the complex compared to the bare hydroquinone molecule provides information about the strength of the intermolecular interaction in the excited state.[2]
Computational Chemistry: Density Functional Theory (DFT) and Ab Initio Calculations
Objective: To theoretically model the structure, energetics, and vibrational frequencies of the Ar-hydroquinone complex to complement experimental findings.
Methodology:
-
Structure Optimization: The geometry of the this compound complex is optimized using computational methods such as Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) or high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).[3][4]
-
Binding Energy Calculation: The interaction energy between Argon and hydroquinone is calculated by subtracting the energies of the optimized monomers from the energy of the optimized complex. Basis set superposition error (BSSE) corrections are applied to obtain accurate binding energies.
-
Potential Energy Surface Scan: To explore the potential energy surface, the position of the Argon atom is systematically varied relative to the hydroquinone molecule, and the interaction energy is calculated at each point. This helps in identifying the global minimum and other stable isomers.
-
Vibrational Frequency Analysis: The vibrational frequencies of the complex are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to aid in the interpretation of experimental vibrational spectra.
Mandatory Visualization
Caption: Experimental workflow for the spectroscopic characterization of the this compound complex.
Caption: Key intermolecular π-type van der Waals interaction in the this compound complex.
References
- 1. The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Adsorption of Benzene-1,4-diol, 3-Methyl-1,2-cyclopentanedione and 2,6-Dimethoxyphenol on aluminium (1 1 1) plane using… [ouci.dntb.gov.ua]
Application Notes and Protocols for the Generation and Spectroscopic Analysis of Argon-Hydroquinone Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and spectroscopic characterization of argon-hydroquinone (Ar-HQ) clathrate complexes. The inclusion of noble gases, such as argon, within the crystalline lattice of hydroquinone forms a non-covalent complex, offering a unique system for studying host-guest interactions and for potential applications in gas storage and material science. The following sections detail two primary methods for the generation of Ar-HQ complexes: gas-phase reaction and solution-based crystallization. Furthermore, comprehensive protocols for the analysis of these complexes using various spectroscopic and thermal techniques are provided.
Quantitative Data Summary
A summary of key quantitative data related to the synthesis and stability of hydroquinone clathrates with various guest molecules is presented in Table 1. This data is compiled from multiple studies to provide a comparative overview.
| Guest Molecule | Synthesis Method | Pressure (MPa) | Temperature (K) | Reaction Time | Cage Occupancy (%) | Decomposition Temperature (K) |
| Argon (Ar) | Gas-Phase | ~34.5 | 333 | 2 months | Not specified | > 373[1] |
| Methane (CH₄) | Gas-Phase | 12 | Room Temp | 5 days | ~69 | 368 - 378 |
| Carbon Dioxide (CO₂) | Solution-Based | 2 | 298 | 20 hours | Not specified | Not specified |
| Carbon Dioxide (CO₂) | Gas-Phase | 1.0 - 5.0 | Not specified | Not specified | High | Not specified |
| Nitrogen (N₂) | Gas-Phase | 5.0 | Not specified | Not specified | Partial | Not specified |
Table 1: Comparative data for the synthesis and stability of hydroquinone clathrates.
Experimental Protocols
Synthesis of Argon-Hydroquinone Complexes
Two primary methods are employed for the synthesis of argon-hydroquinone clathrates: a direct gas-phase reaction and crystallization from a solution under argon pressure.
This method involves the direct reaction of solid α-hydroquinone with high-pressure argon gas, leading to the transformation into the β-hydroquinone clathrate structure with argon atoms trapped in the cages.
Materials:
-
α-Hydroquinone (reagent grade)
-
High-purity argon gas (99.999%)
-
High-pressure reactor vessel
Procedure:
-
Place approximately 5.0 g of finely ground α-hydroquinone powder into a high-pressure reactor.
-
Seal the reactor and purge with low-pressure argon gas to remove any air.
-
Pressurize the reactor with argon gas to the desired pressure (e.g., 12 MPa).
-
Maintain the reactor at room temperature (approximately 298 K) for an extended period (e.g., 10 days) to allow for the complete conversion of the α-form to the β-form clathrate.[2]
-
After the reaction period, slowly vent the argon gas from the reactor.
-
Collect the resulting solid product, which is the argon-hydroquinone clathrate.
This method relies on the crystallization of hydroquinone from a saturated solution in the presence of high-pressure argon. The β-hydroquinone lattice forms around the argon atoms, trapping them within the crystalline structure.
Materials:
-
Hydroquinone (reagent grade)
-
Anhydrous ethanol (solvent)
-
High-purity argon gas (99.999%)
-
High-pressure reactor vessel with a stirring mechanism and a temperature controller
Procedure:
-
Prepare a saturated solution of hydroquinone in anhydrous ethanol at room temperature.
-
Transfer the solution to the high-pressure reactor vessel.
-
Seal the reactor and purge with low-pressure argon gas.
-
Pressurize the reactor with argon gas to the desired pressure (e.g., 60 atm).
-
Slowly cool the solution while maintaining the argon pressure. A controlled cooling rate (e.g., 1-2 K/hour) is recommended to promote the formation of high-quality crystals.
-
Once crystallization is complete, slowly release the argon pressure.
-
Filter the crystals from the solution and wash with a small amount of cold ethanol.
-
Dry the crystals under a vacuum to remove any residual solvent.
Spectroscopic and Thermal Analysis Protocols
The following protocols outline the procedures for characterizing the synthesized argon-hydroquinone complexes.
XRD is used to confirm the crystal structure of the hydroquinone host lattice and to verify the phase transformation from the α-form to the β-form upon clathrate formation.
Sample Preparation:
-
Finely grind a small amount of the argon-hydroquinone clathrate sample using a mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
Instrumental Parameters (Typical):
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 50°
-
Step Size: 0.02°
-
Scan Speed: 2°/minute
Raman spectroscopy can be used to probe the host-guest interactions and to confirm the presence of argon within the hydroquinone cages, although the Raman signal for argon itself is not directly observed. Changes in the hydroquinone lattice vibrations can indicate the presence of the guest molecule.
Sample Preparation:
-
Place a small amount of the clathrate sample into a capillary tube or onto a microscope slide.
Instrumental Parameters (Typical):
-
Laser Excitation Wavelength: 532 nm or 785 nm
-
Laser Power: 5-10 mW at the sample to avoid thermal decomposition
-
Objective: 50x
-
Integration Time: 10-30 seconds
-
Accumulations: 3-5
Solid-state NMR is a powerful technique for confirming the presence and quantifying the amount of the guest species within the clathrate. While argon-39 is an NMR active nucleus, its low natural abundance and long relaxation times make it challenging to observe directly. However, changes in the ¹³C NMR spectrum of the hydroquinone host can provide indirect evidence of guest inclusion.
Sample Preparation:
-
Pack the powdered argon-hydroquinone clathrate sample into a zirconia rotor (e.g., 4 mm).
Instrumental Parameters (Typical for ¹³C CP/MAS):
-
Spectrometer Frequency: 100 MHz for ¹³C
-
Magic Angle Spinning (MAS) Rate: 5-10 kHz
-
Contact Time (for Cross-Polarization): 1-3 ms
-
Recycle Delay: 5-10 s
TGA is used to determine the thermal stability of the argon-hydroquinone clathrate and to quantify the amount of trapped argon by measuring the weight loss upon heating as the argon is released.
Procedure:
-
Place a small, accurately weighed amount of the clathrate sample (5-10 mg) into a TGA pan.
-
Heat the sample from room temperature to a temperature above the decomposition point of the clathrate (e.g., 473 K) at a controlled heating rate (e.g., 10 K/minute).
-
The analysis should be performed under an inert atmosphere, such as nitrogen, to prevent oxidation of the hydroquinone.
-
The weight loss corresponding to the release of argon can be used to determine the cage occupancy.
Visualizations
Diagram 1: Experimental Workflow for Argon-Hydroquinone Complex Generation and Analysis
References
Application Note: FTIR Spectroscopy of Argon Matrix-Isolated Benzene-1,4-diol (Hydroquinone)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzene-1,4-diol, commonly known as hydroquinone, is a fundamental aromatic compound used in various applications, including as a reducing agent, a polymerization inhibitor, and in the synthesis of dyes and other chemicals. Understanding its vibrational properties is crucial for quality control, reaction monitoring, and theoretical modeling. Matrix isolation is a powerful technique that involves trapping molecules in an inert, solid matrix at low temperatures (typically a noble gas like argon).[1] This method allows for the study of individual molecules with minimal intermolecular interactions, leading to well-resolved vibrational spectra.[1][2] This application note details the experimental protocol for the Fourier-Transform Infrared (FTIR) spectroscopy of argon matrix-isolated benzene-1,4-diol and presents expected vibrational frequencies based on computational studies.
Experimental Protocols
A detailed methodology for the FTIR spectroscopy of argon matrix-isolated benzene-1,4-diol is provided below. This protocol is synthesized from established practices in matrix isolation spectroscopy.[3][4][5]
1. Sample Preparation:
-
Solid benzene-1,4-diol (hydroquinone) of high purity is placed in a Knudsen cell, which is a specialized oven designed for sublimating solids in a controlled manner under high vacuum.[5]
-
The Knudsen cell is heated to a temperature sufficient to generate a gentle vapor pressure of benzene-1,4-diol. The temperature should be carefully controlled to avoid decomposition.
2. Matrix Gas Preparation:
-
High-purity argon gas (99.999%) is used as the matrix material.
-
The argon gas is passed through a liquid nitrogen trap to remove any residual impurities, particularly water and carbon dioxide, which have strong infrared absorptions.
3. Matrix Deposition:
-
The experiment is conducted in a high-vacuum chamber containing a cryostat.
-
A polished, infrared-transparent substrate, such as cesium iodide (CsI) or potassium bromide (KBr), is mounted on the cold head of the cryostat.[3]
-
The cryostat is cooled to a temperature of approximately 10-12 K using a closed-cycle helium refrigerator.[4]
-
A gaseous mixture of benzene-1,4-diol vapor from the Knudsen cell and a large excess of argon gas (typically with a molar ratio of 1:1000 or greater) is co-deposited onto the cold substrate.[4] The deposition is carried out slowly and controllably to ensure the formation of a clear, uniform matrix.
4. FTIR Spectroscopy:
-
The FTIR spectrum of the matrix-isolated sample is recorded using a high-resolution FTIR spectrometer.
-
The spectral range of interest for benzene-1,4-diol is typically 4000-400 cm⁻¹.
-
A background spectrum of the bare, cold substrate is recorded prior to deposition and subtracted from the sample spectrum to eliminate contributions from the substrate and the instrument.
-
Spectra are typically recorded at a resolution of 1 cm⁻¹ or better.[4]
5. Annealing (Optional):
-
After the initial spectrum is recorded, the matrix can be annealed by warming it to a slightly higher temperature (e.g., 30-35 K) for a short period and then re-cooling to the base temperature.[4]
-
This process can help to reduce matrix site effects and may lead to the sharpening of some spectral features or the formation of molecular aggregates. A new spectrum is recorded after annealing to observe any changes.
Data Presentation
The following table summarizes the calculated vibrational frequencies for benzene-1,4-diol (hydroquinone) from quantum chemical calculations using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[6] These theoretical values provide a strong basis for the assignment of experimental spectra obtained from argon matrix isolation experiments. The vibrational modes are categorized for clarity.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Vibrational Assignment |
| ν(O-H) | 3619 | O-H stretching |
| ν(C-H) | 3123, 3089, 3077, 3068, 3067, 3055, 3054, 3042, 3039, 3009, 2927 | C-H stretching |
| ν(C=C) | 1625-1430 | Aromatic C-C stretching |
| ν(C=O) | 1708 | C=O stretching (in oxidized form/impurities) |
| δ(O-H) | - | O-H in-plane bending |
| δ(C-H) | - | C-H in-plane bending |
| γ(C-H) | 900-700 | C-H out-of-plane bending |
| Ring Modes | - | Various ring breathing and deformation modes |
Note: The calculated frequencies are typically scaled by a factor (e.g., 0.961) to better match experimental values.[7] The table presents unscaled values.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and the logical relationships in the FTIR analysis of matrix-isolated benzene-1,4-diol.
Caption: Experimental workflow for argon matrix isolation FTIR spectroscopy.
Caption: Logical relationships in the analysis of vibrational spectra.
References
Troubleshooting & Optimization
Technical Support Center: Spectroscopic Analysis of Argon-Benzene-1,4-diol
Welcome to the technical support center for the spectroscopic analysis of the Argon-benzene-1,4-diol (Ar-hydroquinone) complex. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the spectroscopic analysis of the Argon-benzene-1,4-diol complex challenging?
A1: The primary challenges in the spectroscopic analysis of the Ar-hydroquinone complex arise from its nature as a weakly bound van der Waals complex.[1] These challenges include:
-
Low signal-to-noise ratio: The concentration of the complex in a supersonic jet expansion can be low, leading to weak spectral signals that are difficult to distinguish from noise.[2][3][4]
-
Complex rovibrational spectra: The large amplitude motions of the argon atom relative to the hydroquinone molecule lead to dense and complex rotational and vibrational spectra, making spectral assignment difficult.
-
Shallow potential energy surface (PES): The weak intermolecular interactions result in a shallow PES with multiple local minima, which can be challenging to characterize both experimentally and theoretically.[5][6][7]
-
Formation of multiple isomers and clusters: Under supersonic expansion conditions, various isomers of the 1:1 complex, as well as larger clusters (Arn-hydroquinone), can form, leading to spectral congestion.
Q2: Which spectroscopic techniques are most suitable for studying the Ar-hydroquinone complex?
A2: High-resolution spectroscopic techniques coupled with supersonic jet expansion are essential for studying this complex. These include:
-
Rotational Spectroscopy (Microwave, Millimeter-wave): Provides precise information about the geometry and structure of the complex in its ground electronic state.[8]
-
Vibrational Spectroscopy (FTIR, Raman): Used to probe the intermolecular vibrational modes of the complex, offering insights into the interaction strength and the effect of the argon atom on the hydroquinone vibrational modes.[9][10]
-
Electronic Spectroscopy (Laser-Induced Fluorescence, Resonance-Enhanced Multiphoton Ionization): Provides information about the electronically excited states of the complex and the influence of the argon atom on the electronic properties of hydroquinone.
Q3: Why is a supersonic jet expansion necessary for these experiments?
A3: A supersonic jet expansion is crucial for cooling the molecules to very low rotational and vibrational temperatures (a few Kelvin).[11] This cooling simplifies the spectra by reducing the number of populated quantum states, which minimizes spectral congestion and allows for the resolution of individual rovibronic transitions. This is particularly important for weakly bound complexes where many low-frequency vibrational modes are easily populated at room temperature.
Troubleshooting Guides
This section provides troubleshooting guides for common issues encountered during the spectroscopic analysis of the Ar-hydroquinone complex.
Problem 1: Low Signal-to-Noise Ratio
Symptoms:
-
Weak or no observable spectral features corresponding to the Ar-hydroquinone complex.
-
High background noise obscuring the signal.
Possible Causes and Solutions:
| Cause | Solution |
| Low complex concentration | Optimize the seeding ratio of hydroquinone in the argon carrier gas. Increase the backing pressure of the gas mixture. |
| Inefficient cooling in the jet | Check the nozzle for any blockages or damage. Optimize the distance between the nozzle and the interaction region. |
| Laser/Microwave power too low | Increase the power of the radiation source. Ensure proper alignment of the radiation with the molecular beam. |
| Detector issues | Verify the functionality and sensitivity of the detector. Check for any electronic noise sources. |
| Background interference | Ensure the vacuum chamber is at a sufficiently low pressure. Use phase-sensitive detection techniques to reduce background noise. |
Problem 2: Complex and Unassignable Spectra
Symptoms:
-
Overlapping spectral features from multiple species.
-
Difficulty in identifying and assigning the rotational or vibrational transitions of the Ar-hydroquinone complex.
Possible Causes and Solutions:
| Cause | Solution |
| Formation of larger clusters (Arn-hydroquinone) | Decrease the backing pressure or the concentration of hydroquinone to favor the formation of the 1:1 complex. |
| Presence of multiple isomers | Perform theoretical calculations to predict the relative energies and spectroscopic constants of different possible isomers to aid in the assignment. Varying the expansion conditions might favor one isomer over others. |
| Overlapping monomer and complex spectra | Use mass-selective detection techniques (e.g., REMPI with time-of-flight mass spectrometry) to differentiate between the monomer and the complex. |
| Hot bands from residual thermal population | Improve the cooling in the supersonic jet by optimizing the nozzle and expansion conditions. |
| Inadequate theoretical predictions | Refine the level of theory and basis set used for quantum chemical calculations to obtain more accurate predictions of the spectroscopic parameters. |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Rotational Spectroscopy of Ar-Hydroquinone using a Pulsed-Jet Fourier Transform Microwave (PJ-FTMW) Spectrometer
-
Sample Preparation: A small amount of solid hydroquinone is placed in a heated reservoir. A carrier gas of argon at a pressure of 1-5 bar is passed over the heated sample. The temperature of the reservoir is adjusted to achieve an optimal vapor pressure of hydroquinone.
-
Supersonic Expansion: The Ar-hydroquinone gas mixture is expanded into a high-vacuum chamber through a pulsed nozzle. This rapid expansion results in the cooling of the molecules and the formation of the Ar-hydroquinone complex.
-
Microwave Excitation: The supersonic jet is interrogated by a short, high-power microwave pulse inside a Fabry-Pérot cavity. The frequency of the microwave radiation is swept over the desired range.
-
Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This signal is detected by a sensitive receiver.
-
Data Analysis: The FID signal is Fourier-transformed to obtain the frequency-domain spectrum. The rotational transitions are then identified and fitted to a Hamiltonian to determine the rotational constants and other spectroscopic parameters.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the spectroscopic analysis of the Ar-hydroquinone complex.
Troubleshooting Logic for Low Signal Intensity
References
- 1. youtube.com [youtube.com]
- 2. azooptics.com [azooptics.com]
- 3. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 4. Extraction of Weak Spectroscopic Signals with High Fidelity: Examples from ESR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a potential energy surface for the O3–Ar system: rovibrational states of the complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. iarjset.com [iarjset.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
"optimizing experimental conditions for Argon-hydroquinone complex formation"
Technical Support Center: Argon-Hydroquinone Complex Formation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and standardized protocols for optimizing the formation of Argon-hydroquinone (Ar-HQ) clathrate complexes.
Frequently Asked Questions (FAQs)
Q1: What is an Argon-hydroquinone (Ar-HQ) clathrate?
An Ar-HQ clathrate is a non-stoichiometric inclusion compound where argon atoms (the "guest") are trapped within a crystalline lattice of hydroquinone molecules (the "host"). The hydroquinone molecules are linked by hydrogen bonds to form a cage-like structure. The stable form of pure hydroquinone is the α-phase, which is dense and non-porous. In the presence of a suitable guest molecule like argon under specific pressure and temperature conditions, it undergoes a structural transformation to the β-phase, which contains cavities that encapsulate the guest atoms.[1] Noble gases such as argon typically form a Type I β-HQ clathrate structure.[2]
Q2: What are the critical factors influencing the formation of Ar-HQ clathrates?
The formation and stability of Ar-HQ clathrates are primarily influenced by three critical factors:
-
Argon Pressure: Sufficient argon pressure is required to drive the thermodynamic favorability of trapping argon atoms in the hydroquinone cages and stabilize the β-phase structure.
-
Temperature: Temperature affects the kinetics of crystal formation and the stability of the clathrate. While elevated temperatures can increase the reaction rate, excessively high temperatures will cause the clathrate to become unstable and release the trapped argon.[3]
-
Solvent/Method: The choice of synthesis method, whether from a solution or a direct gas-solid reaction, impacts crystal growth, purity, and reaction time. Solution-based methods can yield high-quality single crystals but risk solvent inclusion, while gas-solid reactions can ensure purity.
Q3: How is the formation and argon occupancy of the clathrate typically confirmed?
Several analytical techniques are used in conjunction to characterize Ar-HQ clathrates:
-
Powder X-ray Diffraction (PXRD): This is the primary method to confirm the structural transformation from the pure α-HQ phase to the β-HQ clathrate phase.
-
Raman and Infrared (IR) Spectroscopy: These techniques can detect the presence of guest molecules within the clathrate cages and confirm the structural change of the host lattice.
-
Solid-State NMR Spectroscopy: NMR can provide detailed information about the guest molecules and their interaction with the host framework.
-
Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS): TGA-MS is used to quantify the amount of trapped argon by measuring the weight loss corresponding to argon release as the sample is heated.[4]
Troubleshooting Guide
Q: My clathrate yield is low, or the conversion from α-HQ to β-HQ is incomplete. What should I check?
A: Incomplete conversion is a common issue often related to insufficient thermodynamic driving force or kinetic limitations.
-
Argon Pressure: This is the most critical parameter. Low argon pressure is insufficient to stabilize the β-HQ structure over the α-HQ phase. Ensure your system is leak-free and the pressure is maintained throughout the experiment. For gas-solid reactions, pressures of at least 12 MPa (120 bar) have been shown to achieve complete conversion.[4]
-
Reaction Time: The transformation from α-HQ to β-HQ can be kinetically slow. Experiments may require extended periods, from several days to months, to reach completion.[4] Consider increasing the duration of your experiment.
-
Temperature: Increasing the temperature can enhance the reaction kinetics. However, be cautious, as temperatures above 100°C can lead to rapid decomposition and argon release.[3] A moderate temperature, such as 50-60°C, may provide a good balance.
-
Mixing and Particle Size: For gas-solid reactions, the particle size of the hydroquinone powder is crucial. Grinding the α-HQ to a fine, uniform powder increases the surface area available for reaction with argon gas, which can significantly improve the conversion rate and yield.
Q: The argon occupancy in my crystals is below the expected value. How can I improve it?
A: Low guest occupancy indicates that the conditions are not optimal for driving argon into the hydroquinone cages.
-
Increase Argon Pressure: Fractional cage occupancy is directly related to the pressure of the guest gas. Increasing the argon pressure will increase the chemical potential of argon, leading to higher occupancy in the clathrate cages.
-
Optimize Temperature: Ensure the temperature is high enough to facilitate argon diffusion into the lattice but low enough to prevent premature decomposition of the clathrate. The optimal temperature must be determined empirically for your specific pressure conditions.
-
Annealing: After initial formation, holding the clathrate at the formation temperature and pressure for an extended period (annealing) can allow the system to reach equilibrium, potentially increasing the cage occupancy.
Q: I am observing poor quality or very small crystals. What can I do to improve crystal morphology?
A: Crystal quality is highly dependent on the nucleation and growth rate.
-
Slow Cooling Rate (Solution Method): If you are crystallizing from a solution, a slow and controlled cooling rate is essential. Rapid cooling leads to rapid nucleation and the formation of many small, often poorly-formed, crystals. A rate of a few degrees per hour is recommended.
-
Solvent Choice: The solvent can influence crystal habit. Solvents that are not easily clathrated are preferred. Ethanol has been used successfully in the synthesis of similar HQ clathrates.
-
Slow Pressurization (Solution Method): When forming crystals from a solution under pressure, pressurizing the vessel slowly allows for controlled crystal growth rather than rapid precipitation. A rate of 0.1 bar/min has been used in analogous systems.
Data Presentation
Table 1: Key Experimental Parameters for Ar-HQ Clathrate Formation
This table summarizes typical starting conditions for the synthesis of Argon-Hydroquinone clathrates via a gas-solid reaction method, which has been shown to achieve complete structural conversion.[4]
| Parameter | Recommended Value | Unit | Notes |
| Argon Pressure | 12 | MPa | Higher pressure generally increases occupancy and stability. |
| (equivalent) | ~120 | bar | |
| (equivalent) | ~1740 | psi | |
| Temperature | Ambient to 60 | °C | Higher temperature increases reaction rate but decreases stability. |
| Reaction Time | ≥ 10 | Days | The solid-state reaction is kinetically slow. |
| HQ Form | α-Hydroquinone | - | Fine powder is recommended to maximize surface area. |
Table 2: Reported Argon Occupancy in Hydroquinone Clathrate
Quantitative data for Ar-HQ occupancy is limited in publicly available literature. The value below is derived from a single experimental report. Thermodynamic models like the van der Waals and Platteeuw theory can be used to predict occupancy as a function of pressure and temperature.[1]
| Argon Pressure (MPa) | Temperature (°C) | Argon Content (wt%) | Estimated Fractional Occupancy* |
| Not Specified | Ambient | 1.7 | ~30-35% |
*Note: The theoretical maximum argon content (100% occupancy) is approximately 4.9 wt%. The fractional occupancy is estimated based on the reported 1.7 wt% value.[3]
Experimental Protocols
Protocol: Gas-Solid Synthesis of Argon-Hydroquinone Clathrate
This protocol is based on a method demonstrated to achieve complete conversion of α-HQ to the β-HQ clathrate structure.[4]
1. Materials and Equipment:
-
α-Hydroquinone (purity > 99%)
-
High-pressure argon gas (purity > 99.99%)
-
High-pressure reaction vessel with pressure and temperature control
-
Mortar and pestle or ball mill
-
Vacuum pump
2. Procedure:
-
Preparation of Hydroquinone: Grind the α-hydroquinone into a fine, consistent powder using a mortar and pestle. This step is critical to increase the reactive surface area.
-
Loading the Reactor: Place the powdered hydroquinone into the high-pressure vessel, ensuring it is spread thinly to maximize gas exposure.
-
Purging the System: Seal the vessel and purge it with low-pressure argon gas 2-3 times to remove atmospheric contaminants. Evacuate the vessel with a vacuum pump to remove any residual air.
-
Pressurization: Slowly introduce high-pressure argon gas into the vessel until the target pressure of 12 MPa (120 bar) is reached.
-
Reaction: Maintain the vessel at the desired temperature (e.g., ambient or up to 60°C) for a minimum of 10 days. The vessel should remain sealed and pressurized for the entire duration.
-
Depressurization and Sample Recovery: After the reaction period, slowly and carefully vent the argon gas from the vessel. Once at atmospheric pressure, open the vessel and collect the resulting powder, which should now be the β-HQ clathrate.
-
Characterization: Immediately analyze the sample using PXRD to confirm the complete conversion from the α- to the β-phase. Use TGA-MS to quantify the amount of encapsulated argon.
Visualizations
Caption: Experimental workflow for the gas-solid synthesis of Ar-HQ clathrate.
Caption: Troubleshooting flowchart for low Argon occupancy in Ar-HQ clathrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring Hydroquinone Clathrates in Molecular Simulation Using Local Bond Order Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THERMAL AND RADIATION STABILITY OF THE ARGON CLATHRATE OF HYDROQUINONE (Journal Article) | OSTI.GOV [osti.gov]
- 4. “Structural stability and guest occupation behavior of gamma-irradiated argon-loaded hydroquinone clathrates” [hpmpc.org]
"improving signal-to-noise ratio in Ar-hydroquinone spectroscopy"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ar-hydroquinone spectroscopy. Our goal is to help you improve your signal-to-noise ratio (SNR) and obtain high-quality spectral data.
Troubleshooting Guide
This guide addresses common issues encountered during Ar-hydroquinone spectroscopy experiments in a question-and-answer format.
| Question | Possible Cause | Solution |
| Why is my signal-to-noise ratio poor? | 1. Insufficient sample concentration in the matrix.2. Low instrument sensitivity.3. Background noise from the instrument or environment.4. Inefficient trapping of hydroquinone in the argon matrix. | 1. Increase the concentration of hydroquinone in the gas mixture before deposition.2. Increase the data acquisition time or the number of scans to be averaged.[1]3. Ensure the spectrometer is properly purged and shielded from external light sources. Perform background correction.4. Optimize the deposition rate and the temperature of the substrate. |
| Why do I see unexpected peaks in my spectrum? | 1. Presence of different conformers of hydroquinone.2. Formation of hydroquinone dimers or aggregates.3. Photodegradation of hydroquinone by the spectrometer's light source or ambient light.4. Presence of impurities in the hydroquinone sample or the argon gas. | 1. Anneal the matrix by carefully raising the temperature by a few Kelvin. This can sometimes promote the conversion of higher-energy conformers to the most stable form.2. Decrease the concentration of hydroquinone to favor the isolation of monomers.3. Use a low-pass filter to block high-energy photons from the light source.[2] Ensure the experimental setup is light-tight.4. Purify the hydroquinone sample before use and use high-purity argon gas. |
| My spectral bands are broad. What can I do to improve the resolution? | 1. The matrix is not sufficiently rigid, allowing for molecular motion.2. Inhomogeneous trapping sites for hydroquinone within the argon matrix. | 1. Ensure the deposition is performed at a sufficiently low temperature (typically around 10-20 K) to form a rigid matrix.2. Annealing the matrix can sometimes lead to a more ordered environment and sharper spectral features. |
| I am not seeing any signal from my sample. What should I check? | 1. The hydroquinone is not being properly vaporized and carried into the deposition system.2. The deposition nozzle is clogged.3. The detector is not functioning correctly. | 1. Check the temperature of the effusion cell or sample holder to ensure it is high enough for hydroquinone sublimation without causing decomposition.2. Inspect and clean the deposition nozzle.3. Verify the functionality of the detector and associated electronics. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about Ar-hydroquinone spectroscopy.
Q1: What is the purpose of using an argon matrix in hydroquinone spectroscopy?
A1: An argon matrix is a solid, inert environment that allows for the isolation and trapping of individual hydroquinone molecules at very low temperatures (cryogenic temperatures).[3][4] This minimizes intermolecular interactions and molecular rotations, resulting in sharp and well-resolved vibrational spectra that are easier to interpret.
Q2: How can I confirm the presence of different hydroquinone conformers in my spectrum?
A2: The presence of different conformers can be confirmed by comparing the experimental spectrum with theoretical calculations of the vibrational frequencies for each conformer.[1][5] Additionally, controlled annealing of the matrix can alter the relative populations of the conformers, leading to predictable changes in the spectral intensities.[2]
Q3: What is "annealing" and how does it help?
A3: Annealing involves carefully raising the temperature of the cryogenic matrix by a few degrees for a short period and then re-cooling it. This process can allow for some local rearrangement of the matrix atoms and the trapped molecules, leading to a more stable and ordered matrix structure.[3] This can result in sharper spectral lines and can also be used to study conformational changes.
Q4: Can I use other matrix gases besides argon?
A4: Yes, other inert gases like nitrogen (N2), krypton (Kr), and xenon (Xe) can also be used as matrix materials.[6][7] The choice of matrix gas can sometimes influence the observed spectrum due to different guest-host interactions. Argon is often a good starting point due to its inertness and optical transparency in the infrared region.
Q5: What are the typical vibrational frequencies for hydroquinone?
A5: The vibrational frequencies of hydroquinone have been studied both experimentally and theoretically. Key vibrational modes include O-H stretching, C-O stretching, and various aromatic ring vibrations. For a detailed assignment of the vibrational spectra, it is recommended to consult published literature and computational studies.[1][5]
Experimental Protocols
General Protocol for Ar-Matrix Isolation of Hydroquinone
This protocol outlines the key steps for isolating hydroquinone in an argon matrix for spectroscopic analysis.
-
Sample Preparation:
-
Ensure the hydroquinone sample is pure. If necessary, purify by sublimation or recrystallization.
-
Place a small amount of hydroquinone into an effusion cell or a suitable sample holder.
-
-
Cryostat Setup:
-
Cool down a low-conductivity substrate (e.g., CsI or KBr window) mounted in a closed-cycle helium cryostat to the desired temperature (typically 10-20 K).
-
-
Gas Deposition:
-
Prepare a gaseous mixture of hydroquinone and argon. The concentration of hydroquinone should be low (typically 1:1000 or less) to ensure good isolation of monomeric species.
-
The hydroquinone can be introduced into the argon stream by gently heating the effusion cell while flowing argon gas over it.
-
Deposit the Ar/hydroquinone gas mixture onto the cold substrate at a controlled rate.
-
-
Spectroscopic Measurement:
-
Once a sufficient amount of matrix has been deposited, record the infrared or Raman spectrum of the isolated hydroquinone.
-
To improve the signal-to-noise ratio, co-add multiple scans.[1]
-
-
Data Analysis:
Logical and Experimental Workflows
Below are diagrams illustrating key workflows in Ar-hydroquinone spectroscopy experiments.
References
- 1. 2-Bromohydroquinone: structures, vibrational assignments and RHF, B- and B3-based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. iarjset.com [iarjset.com]
- 6. The Electronic and Vibrational Spectroscopy of Matrix-Isolated Phthalocyanines – Experiment and Theory - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 7. estudogeral.uc.pt [estudogeral.uc.pt]
"minimizing interference from water complexes in Argon;benzene-1,4-diol studies"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Argon;benzene-1,4-diol (hydroquinone) matrix isolation studies. The focus is on minimizing and troubleshooting interference from water complexes.
Troubleshooting Guides
Issue: Unidentified peaks are present in the spectrum, obscuring the features of isolated benzene-1,4-diol.
This is a common problem arising from the formation of complexes between benzene-1,4-diol and residual water molecules in the argon matrix. These complexes exhibit different vibrational frequencies compared to the isolated molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and resolving spectral interference.
Detailed Steps:
-
Confirm Water Contamination:
-
Compare the experimental spectrum with published spectra of benzene-1,4-diol in an argon matrix.
-
Look for characteristic broad absorptions in the O-H stretching region (around 3200-3600 cm⁻¹) that are not attributable to monomeric or dimeric benzene-1,4-diol. The presence of bands in this region strongly suggests the formation of water complexes.
-
-
Implement Water Minimization Protocols:
-
Sample Preparation: Benzene-1,4-diol is hygroscopic. It must be thoroughly dried before use. See the detailed experimental protocol below for preparing anhydrous samples.
-
Argon Gas Purity: Use high-purity argon (99.999% or higher). Pass the argon gas through a liquid nitrogen trap or a commercial gas purifier immediately before deposition to remove any trace water.
-
Vacuum System Integrity: Ensure the vacuum chamber is free of leaks. A high vacuum (typically below 10⁻⁶ mbar) is crucial to prevent background water from co-depositing with the sample.[1] Perform a leak check before cooling the system.
-
Deposition Rate: A slow and controlled deposition rate can help in forming a more ordered and less porous matrix, which can minimize the trapping of residual water molecules.
-
-
Consider Other Contaminants:
-
If the unidentified peaks do not correspond to known water complexes, consider other potential sources of contamination, such as impurities in the benzene-1,4-diol sample, residual solvents from cleaning, or leaks admitting atmospheric gases like N₂ or CO₂.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical spectral signatures of benzene-1,4-diol-water complexes in an argon matrix?
A1: The formation of hydrogen bonds between benzene-1,4-diol and water leads to shifts in the vibrational frequencies of the O-H groups. The phenolic O-H stretching frequency of benzene-1,4-diol will typically show a red shift (shift to lower wavenumbers) upon complexation with water. The magnitude of the shift depends on the number of water molecules in the complex and the specific hydrogen bonding arrangement. Computational studies suggest that water can act as both a proton donor and acceptor, leading to various possible complex geometries.
Q2: How can I be certain that my sample of benzene-1,4-diol is sufficiently dry?
A2: A common and effective method is to dry the benzene-1,4-diol powder under vacuum in the presence of a strong desiccant like phosphorus pentoxide (P₄O₁₀) for several hours. Alternatively, sublimation of the sample under high vacuum can be a very effective purification and drying method. The sample should be handled in a glove box or a dry environment to prevent re-adsorption of atmospheric water.
Q3: Can annealing the argon matrix help in reducing water interference?
A3: Annealing, which involves carefully warming the matrix by a few Kelvin, can sometimes help to improve the quality of the matrix and isolate monomers. However, it can also promote the diffusion of trapped species, potentially leading to an increase in the formation of water complexes if water is present. Therefore, annealing is generally not a primary method for reducing water interference and should be used with caution.
Q4: Are there any computational resources to predict the spectra of benzene-1,4-diol-water complexes?
A4: Yes, density functional theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies of isolated molecules and their complexes.[2] By comparing the computationally predicted spectra of different benzene-1,4-diol-(H₂O)n clusters with your experimental data, you can help to identify the specific complexes present in your matrix.
Data Presentation
Table 1: Calculated Vibrational Frequency Shifts for Benzene-1,4-diol-Water Complexes
The following table summarizes representative calculated frequency shifts for the O-H stretching modes of benzene-1,4-diol upon complexation with water. These values are indicative and can help in identifying the presence of water complexes in experimental spectra.
| Complex | O-H Stretch (Benzene-1,4-diol) Shift (cm⁻¹) | O-H Stretch (Water) Shift (cm⁻¹) |
| Benzene-1,4-diol ··· H₂O (Water as acceptor) | -50 to -150 | -20 to -50 |
| Benzene-1,4-diol ··· (H₂O)₂ | -100 to -250 | Variable |
Note: These are approximate values based on computational studies. Actual experimental shifts may vary.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Benzene-1,4-diol Sample
-
Initial Drying: Place commercially available benzene-1,4-diol in a vacuum desiccator containing a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours.
-
Sublimation: For higher purity, perform a vacuum sublimation.
-
Place the dried benzene-1,4-diol in a sublimation apparatus.
-
Evacuate the apparatus to a pressure of at least 10⁻⁵ mbar.
-
Gently heat the sample to induce sublimation. The temperature will depend on the desired sublimation rate but should be kept below the decomposition temperature.
-
Collect the purified, anhydrous benzene-1,4-diol crystals on a cold finger.
-
-
Storage and Handling: Transfer the sublimed benzene-1,4-diol to a sealed container inside a glove box with a dry, inert atmosphere (e.g., argon or nitrogen) to prevent rehydration.
Protocol 2: Matrix Deposition
Caption: Experimental workflow for argon matrix isolation of benzene-1,4-diol.
-
System Preparation:
-
The matrix isolation apparatus, including the cryostat and vacuum shroud, must be clean and dry.
-
Load the anhydrous benzene-1,4-diol into a Knudsen cell or a similar heated effusion source within the vacuum chamber.
-
-
Evacuation and Cooling:
-
Evacuate the main vacuum chamber to a pressure of 10⁻⁶ mbar or lower.[1]
-
Cool the spectroscopic window (e.g., CsI or KBr for IR studies) to the desired deposition temperature, typically around 15-20 K for an argon matrix.
-
-
Deposition:
-
Gently heat the Knudsen cell containing the benzene-1,4-diol to achieve a sufficient vapor pressure for deposition. The temperature should be carefully controlled to maintain a slow and steady deposition rate.
-
Simultaneously, introduce high-purity argon gas into the chamber through a precision leak valve. The ratio of argon to benzene-1,4-diol should be high, typically on the order of 1000:1, to ensure good isolation.
-
The mixture of argon and benzene-1,4-diol vapor will co-condense on the cold window, forming the matrix.
-
-
Spectroscopic Measurement:
-
After a sufficient amount of matrix has been deposited, stop the flow of both argon and the sample vapor.
-
Record the spectrum of the isolated species using an appropriate spectrometer (e.g., FTIR).
-
References
"refining computational models for accurate prediction of Argon;benzene-1,4-diol properties"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the computational modeling of the Argon;benzene-1,4-diol complex. Our aim is to help you refine your models for accurate property prediction.
Frequently Asked Questions (FAQs)
Q1: My calculated interaction energy for the this compound complex seems inaccurate. What are the most common sources of error?
A1: Inaccuracies in interaction energy calculations for weakly bound van der Waals complexes like this compound often stem from two primary sources: the choice of the electronic structure method and the basis set.
-
Method Selection: Standard density functional theory (DFT) functionals often fail to properly describe long-range dispersion forces, which are dominant in this complex. It is crucial to use methods that account for dispersion, such as DFT-D (DFT with dispersion corrections like Grimme's D3) or high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster theory (CCSD(T)). For high accuracy, CCSD(T) is considered the "gold standard."
-
Basis Set Selection: The basis set must be flexible enough to describe the diffuse electron density of the interacting atoms. Using basis sets without diffuse functions will likely lead to an underestimation of the interaction energy.
Q2: Which basis set should I choose for modeling the this compound interaction?
A2: For accurate results, it is recommended to use augmented correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ.[1] These sets include diffuse functions that are essential for describing the weak van der Waals interactions. For even greater accuracy, the inclusion of midbond functions, placed at the center of the van der Waals bond, can help to saturate the basis set and provide a more accurate description of the interaction.[1] Sadlej's polarized basis sets have also been shown to perform well for such systems.[1]
Q3: How do I account for the different conformers of benzene-1,4-diol in my calculations?
A3: Benzene-1,4-diol (hydroquinone) can exist in cis and trans conformations due to the orientation of the hydroxyl groups. Spectroscopic studies have confirmed the presence of both isomers in the gas phase. Your computational model should consider both conformers to determine the global minimum energy structure and to accurately predict properties that may be an average over different conformations. It is recommended to perform geometry optimizations for the Argon complex with both the cis and trans forms of benzene-1,4-diol to identify the most stable configurations.
Q4: My geometry optimization of the this compound complex is not converging. What should I do?
A4: Convergence issues in geometry optimizations of weakly bound complexes are common due to the very flat potential energy surface. Here are a few troubleshooting steps:
-
Use a better initial guess: Start the optimization from a chemically intuitive geometry. For this compound, a good starting point would be with the argon atom positioned above the center of the benzene ring.
-
Use a less tight convergence criteria: If you are using very tight convergence criteria, the optimizer may struggle to find a stationary point on the flat potential energy surface. Try relaxing the criteria slightly.
-
Employ a different optimization algorithm: Some optimization algorithms are better suited for flat potential energy surfaces. Check the documentation of your software for available optimizers (e.g., Eigenvector Following).
-
Calculate a potential energy surface scan: Before running a full optimization, you can perform a relaxed scan along the coordinate corresponding to the argon atom's distance from the benzene-1,4-diol plane. This will help you identify the approximate equilibrium distance and provide a good starting point for the optimization.
Troubleshooting Guides
Guide 1: Improving the Accuracy of Interaction Energy Calculations
This guide provides a step-by-step workflow for refining your interaction energy calculations for the this compound complex.
References
"sources of error in determining the binding energy of Argon-hydroquinone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on determining the binding energy of Argon-hydroquinone clathrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error when determining the binding energy of Argon-hydroquinone clathrate experimentally?
A1: The most significant sources of error in the experimental determination of the binding energy of Argon-hydroquinone clathrate can be categorized into three main areas: sample preparation, calorimetric measurements, and data analysis.
-
Sample Preparation:
-
Incomplete Clathrate Formation: The synthesis of the clathrate may be incomplete, leading to a mixture of the clathrate and empty hydroquinone crystals. This will result in an underestimation of the binding energy.
-
Guest Occupancy: The fractional occupancy of the hydroquinone cages by argon atoms may not be 100%, and this fraction can be pressure and temperature dependent. Not accurately determining the occupancy will lead to errors in the calculated molar binding energy.
-
Sample Purity: Impurities in the hydroquinone or the argon gas can interfere with the clathrate formation and the measurement.[1]
-
-
Calorimetric Measurements:
-
Heat Loss: Heat exchange with the surroundings is a primary source of error in calorimetry.[2] Proper insulation and calibration of the calorimeter are crucial to minimize this.
-
Instrument Calibration: Inaccurate calibration of the calorimeter and the temperature sensors will lead to systematic errors in the measured heat flow.[2]
-
Inadequate Mixing: Poor mixing of the sample within the calorimeter can lead to temperature gradients and incomplete reactions, affecting the accuracy of the measurement.[2]
-
-
Data Analysis:
-
Baseline Correction: Incorrect baseline determination in differential scanning calorimetry (DSC) can lead to errors in the integration of the heat flow peak.
-
Integration Limits: The choice of integration limits for the thermal transition peak can significantly affect the calculated enthalpy.
-
Q2: How can I minimize errors in my calorimetric measurements?
A2: To minimize errors in your calorimetric measurements for Argon-hydroquinone clathrate, consider the following:
-
Instrument Calibration: Regularly calibrate your calorimeter using standard materials with known melting points and enthalpies of fusion.[2]
-
Blank Measurements: Perform blank measurements with empty sample pans to establish a stable baseline.
-
Sample Encapsulation: Use hermetically sealed sample pans to prevent the escape of argon gas during heating.
-
Heating Rate: Use a slow heating rate to ensure thermal equilibrium within the sample.
-
Purge Gas: Use a consistent and appropriate purge gas to maintain a stable atmosphere within the calorimeter.
-
Repeatability: Perform multiple measurements on different samples from the same batch to ensure the reproducibility of your results.
Q3: What are the main challenges in the theoretical calculation of the binding energy?
A3: Theoretical calculations of the binding energy of Argon-hydroquinone clathrate, typically using Density Functional Theory (DFT), also have inherent sources of error:
-
Choice of Functional: The choice of the exchange-correlation functional can significantly impact the calculated binding energy. It is crucial to select a functional that accurately describes non-covalent interactions.
-
Basis Set Superposition Error (BSSE): This error arises from the use of incomplete basis sets and can artificially increase the calculated binding energy. Corrections for BSSE should be applied.
-
Dispersion Corrections: Van der Waals interactions are critical in clathrate systems. The inclusion of dispersion corrections in the DFT calculations is essential for accurate results.
-
Geometric Optimization: Incomplete optimization of the crystal structure can lead to errors in the calculated energy.
-
Uncertainty in Experimental Data: Theoretical models are often benchmarked against experimental data. Any uncertainties in the experimental values will propagate into the theoretical model.[3]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Binding Energy Value | Incomplete clathrate formation. | Optimize synthesis conditions (pressure, temperature, time). Characterize the product using techniques like Powder X-ray Diffraction (PXRD) and Raman spectroscopy to confirm complete conversion to the β-form hydroquinone clathrate.[4][5] |
| Low argon occupancy in the clathrate cages. | Increase the argon pressure during synthesis. Determine the argon occupancy using techniques like gas chromatography or thermogravimetric analysis (TGA) coupled with mass spectrometry. | |
| Heat loss from the calorimeter.[2] | Ensure the calorimeter is well-insulated and calibrated. Use a control sample with a known enthalpy of transition to verify the instrument's performance. | |
| High Variability in Results | Sample inhomogeneity. | Ensure the synthesized clathrate powder is homogeneous by gentle grinding and mixing before taking samples for measurement. |
| Inconsistent sample mass. | Use a high-precision microbalance to weigh the samples. Ensure a consistent sample mass across all measurements. | |
| Fluctuations in instrumental conditions. | Monitor and control the experimental conditions (e.g., purge gas flow rate, ambient temperature) to ensure they are stable throughout the measurements. | |
| Drifting Baseline in DSC | Contamination of the sample or sample pan. | Use clean, new sample pans for each measurement. Ensure the sample is free from solvent or other impurities. |
| Instrument instability. | Allow the calorimeter to stabilize for a sufficient amount of time before starting the measurement. Check for any instrumental issues as per the manufacturer's guidelines. |
Quantitative Data
| Parameter | Value | Reference |
| Guest Molecule | Argon (Ar) | [6][7] |
| Clathrate Type | Type I Hydroquinone | [6][7] |
| Intercalation Enthalpy (ΔH) | Modeled, but specific value for Ar not explicitly stated in the provided search results. The model provides a framework for its calculation. | [6][7] |
Note: The intercalation enthalpy is a good approximation of the binding energy in this context.
Experimental Protocols
Synthesis of Argon-Hydroquinone Clathrate
This protocol is adapted from methods used for the synthesis of other gas-hydroquinone clathrates.[8][9]
-
Sample Preparation: Place approximately 5 grams of finely ground α-hydroquinone powder into a high-pressure reactor vessel.
-
Purging: Purge the reactor with low-pressure argon gas several times to remove any air and moisture.
-
Pressurization: Pressurize the reactor with high-purity argon gas to the desired pressure (e.g., 50-100 bar).
-
Reaction: Maintain the reactor at a constant temperature (e.g., room temperature) for an extended period (e.g., 7-14 days) to allow for the complete conversion of α-hydroquinone to the β-hydroquinone clathrate phase. A magnetic stirrer can be used to enhance the gas-solid reaction.
-
Depressurization: Slowly depressurize the reactor to atmospheric pressure.
-
Sample Collection: Collect the resulting powder, which should be the Argon-hydroquinone clathrate.
-
Characterization: Confirm the formation of the β-hydroquinone clathrate structure using Powder X-ray Diffraction (PXRD) and the encapsulation of argon using Raman spectroscopy.
Calorimetric Determination of Binding Energy using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized Argon-hydroquinone clathrate into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a temperature above the dissociation temperature of the clathrate (e.g., 150 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the release of argon and the decomposition of the clathrate.
-
Integrate the area of the peak to determine the enthalpy of dissociation (ΔH_diss). The binding energy is the negative of this value.
-
Normalize the enthalpy by the number of moles of argon in the sample, which can be determined from the weight loss in a thermogravimetric analysis (TGA) experiment.
-
Visualizations
Caption: Experimental workflow for determining the binding energy of Argon-hydroquinone clathrate, highlighting key stages and potential sources of error.
Caption: Logical relationship between experimental and theoretical approaches for determining binding energy, including sources of error.
References
- 1. quora.com [quora.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. A framework for quantifying uncertainty in DFT energy corrections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Spectroscopic identification and conversion rate of gaseous guest-loaded hydroquinone clathrates” [hpmpc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the thermodynamic modelling of type I gas–hydroquinone clathrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Spectroscopic Identification on CO2 Separation from CH4 + CO2 Gas Mixtures Using Hydroquinone Clathrate Formation [mdpi.com]
- 9. [PDF] CO2–Hydroquinone Clathrate: Synthesis, Purification, Characterization and Crystal Structure | Semantic Scholar [semanticscholar.org]
Technical Support Center: Deconvolution of Overlapping Spectral Features in Argon-Benzene-1,4-Diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deconvolution of overlapping spectral features in the Argon-benzene-1,4-diol (Ar-hydroquinone) van der Waals complex.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing the spectrum of the Ar-benzene-1,4-diol complex?
The main challenges arise from the existence of multiple stable conformers of the complex, leading to overlapping spectral features. Benzene-1,4-diol (hydroquinone) has cis and trans isomers, and the argon atom can bind to the aromatic ring (π-bonded) or to the hydrogen of the hydroxyl group (H-bonded).[1] This results in a complex spectrum where the vibrational bands of different conformers can be close in energy, making deconvolution and assignment difficult.
Q2: What are the different conformers of the Ar-benzene-1,4-diol complex I should be aware of?
Theoretical calculations and experimental data have identified four primary conformers:
-
trans-π-bonded: Argon is bound to the face of the aromatic ring of the trans-hydroquinone isomer.
-
cis-π-bonded: Argon is bound to the face of the aromatic ring of the cis-hydroquinone isomer.
-
trans-H-bonded: Argon is bound to the hydrogen atom of one of the hydroxyl groups of the trans-hydroquinone isomer.
-
cis-H-bonded: Argon is bound to the hydrogen atom of one of the hydroxyl groups of the cis-hydroquinone isomer.[1]
Q3: How do the binding energies of the different conformers compare?
The π-bonded conformers are generally more stable than the H-bonded conformers. The binding energies are influenced by a balance between exchange repulsion and dispersion forces.[2] For the neutral phenol-Ar complex, a related system, the π-bonded structure is the global minimum.[3]
Q4: Why do I observe a blueshift in the O-H stretching frequency for the H-bonded conformer?
The observation of a blueshift (an increase in vibrational frequency) in the O-H stretch of the Ar-hydroquinone H-bonded conformer is a notable feature.[1] This is counterintuitive as hydrogen bonds typically cause a redshift. This phenomenon can be attributed to a dominant repulsive interaction between the argon atom and the hydrogen atom of the hydroxyl group, which leads to a stiffening of the O-H bond.
Q5: What is the role of supersonic jet expansion in these experiments?
Supersonic jet expansion is a crucial technique for studying weakly bound van der Waals complexes like Ar-benzene-1,4-diol. It cools the molecules to very low rotational and vibrational temperatures, which simplifies the resulting spectra by reducing congestion and sharpening the spectral features.[4][5][6] This cooling allows for the stabilization and spectroscopic investigation of the different conformers.
Troubleshooting Guide
Issue: My REMPI spectrum is very congested and I cannot resolve individual vibronic bands.
-
Possible Cause: Inefficient cooling in the supersonic jet.
-
Solution: Optimize the backing pressure of the carrier gas (typically Argon or Helium) and the nozzle temperature. A higher backing pressure generally leads to better cooling. Ensure the nozzle is not clogged.
-
-
Possible Cause: Presence of higher-order clusters (e.g., Ar₂-benzene-1,4-diol).
-
Solution: Adjust the concentration of benzene-1,4-diol seeded in the carrier gas. Lowering the concentration can reduce the formation of larger clusters.
-
-
Possible Cause: Overlapping spectra from multiple conformers.
Issue: I am having difficulty assigning the observed vibrational bands to specific modes of the complex.
-
Possible Cause: Lack of accurate theoretical calculations for the vibrational frequencies of the different conformers.
-
Possible Cause: Strong vibronic coupling between electronic states.
Issue: I am not observing the H-bonded conformer in my spectrum.
-
Possible Cause: The experimental conditions (e.g., nozzle temperature, expansion conditions) may not favor the formation of the less stable H-bonded conformer.
-
Solution: Systematically vary the source conditions. The relative populations of different conformers can be sensitive to the temperature and pressure in the nozzle.
-
-
Possible Cause: The H-bonded conformer may have a much lower transition probability (Franck-Condon factor) for the electronic transition being probed.
-
Solution: Consider using different ionization schemes or probing different electronic states where the Franck-Condon factors for the H-bonded conformer might be more favorable.
-
Data Presentation
Table 1: Calculated Structural Parameters for Ar-Benzene-1,4-Diol Conformers
| Conformer | R (Å)¹ | θ (°)² |
| trans-π-bonded | 3.5 | 90 |
| cis-π-bonded | 3.5 | 90 |
| trans-H-bonded | 2.8 | 0 |
| cis-H-bonded | 2.8 | 0 |
¹ R is the distance between the Ar atom and the center of the benzene ring for π-bonded conformers, and the distance between the Ar and H of the OH group for H-bonded conformers. ² θ is the angle between the R vector and the plane of the benzene ring. Note: These are representative values based on theoretical calculations and may vary depending on the level of theory and basis set used.[1]
Table 2: Key Vibrational Frequencies (cm⁻¹) for Deconvolution
| Vibrational Mode | Benzene-1,4-diol (trans) | Ar-Benzene-1,4-diol (trans-π-bonded) |
| Intermolecular stretch (Ar-ring) | - | ~40 |
| O-H stretch | ~3650 | ~3650 |
| O-H bend | ~1200 | ~1205 |
| Ring breathing | ~830 | ~832 |
Note: These are approximate frequencies. The presence of the Argon atom causes slight shifts in the intramolecular vibrational frequencies of benzene-1,4-diol.
Experimental Protocols
Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy of the Ar-Benzene-1,4-Diol Complex
-
Sample Preparation:
-
Place a small amount of solid benzene-1,4-diol (hydroquinone) in a heated sample holder.
-
Heat the sample to generate sufficient vapor pressure. The temperature should be carefully controlled to maintain a stable concentration in the carrier gas.
-
-
Supersonic Jet Expansion:
-
Use a pulsed valve to introduce a carrier gas (e.g., Argon) seeded with the benzene-1,4-diol vapor into a high-vacuum chamber.
-
The gas mixture expands through a small nozzle (e.g., 100 µm) into the vacuum, resulting in the cooling of the molecules and the formation of the Ar-benzene-1,4-diol complexes.[1]
-
-
Laser Ionization:
-
Use a tunable UV laser system for the (1+1) REMPI process.
-
The first photon excites the complex from the ground electronic state (S₀) to the first excited electronic state (S₁).
-
The second photon from the same laser pulse ionizes the complex from the S₁ state.
-
-
Mass Detection:
-
Use a time-of-flight (TOF) mass spectrometer to separate the ions based on their mass-to-charge ratio.
-
The ion signal corresponding to the mass of the Ar-benzene-1,4-diol complex is monitored as a function of the laser wavelength.
-
-
Data Acquisition:
-
Record the ion signal at each laser wavelength to generate the REMPI spectrum.
-
The resulting spectrum will show vibronic transitions of the complex.
-
Visualizations
Caption: Experimental workflow for REMPI spectroscopy of the Ar-benzene-1,4-diol complex.
Caption: Logical relationship between the different conformers of the Ar-benzene-1,4-diol complex.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. van der Waals Complexes - CATCO [s3.smu.edu]
- 3. The structure and binding energies of the van der Waals complexes of Ar and N2 with phenol and its cation, studied by high level ab initio and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laser spectroscopic characterization of supersonic jet cooled 2,7-diazaindole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Supersonic jet studies of solvation effects on the spectroscopy and photophysics of 4-diethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supersonic Jet Spectroscopy and Density Functional Theory Study of Isomeric Diazines: 1,4- and 1,8-Diazatriphenylene. Why Do They Differ So Deeply? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vibronic spectra of the p-benzoquinone radical anion and cation: a matrix isolation and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. journals.aps.org [journals.aps.org]
Validation & Comparative
Unveiling the Argon-Benzene-1,4-diol Interaction: A Comparative Analysis of Theory and Experiment
A detailed examination of the van der Waals complex formed between argon and benzene-1,4-diol (hydroquinone) reveals a strong correlation between theoretical predictions and experimental observations, providing valuable insights for researchers in molecular physics, computational chemistry, and drug design.
This guide synthesizes findings from combined theoretical and experimental investigations to offer a comprehensive comparison. The data presented herein is crucial for understanding non-covalent interactions, which play a pivotal role in molecular recognition and the structural stability of biomolecules.
A Tale of Two Conformers: Experimental and Theoretical Convergence
Benzene-1,4-diol exists in two planar conformational forms, cis and trans, arising from the relative orientation of the two hydroxyl groups. Both experimental and theoretical studies have successfully identified the presence of both conformers in the Argon-benzene-1,4-diol complex.[1][2]
Resonantly Enhanced Multiphoton Ionization (REMPI) and hole-burning spectroscopy have been instrumental in experimentally distinguishing the two conformers in a supersonic jet environment.[1][2] Concurrently, ab initio calculations have provided a theoretical framework for assigning the observed spectral features to specific molecular geometries.
Quantitative Comparison: Bridging Theory and Experiment
The synergy between theoretical calculations and experimental data is most evident when comparing key structural and energetic parameters. The following tables summarize the pertinent findings.
Table 1: Comparison of Theoretical and Experimental Spectroscopic Data
| Parameter | Theoretical (MP2/6-31+G*) | Experimental (REMPI) |
| trans-conformer | ||
| Band Origin Shift (cm⁻¹) | Not explicitly calculated | -29 |
| cis-conformer | ||
| Band Origin Shift (cm⁻¹) | Not explicitly calculated | -27 |
Note: The band origin shift refers to the change in the electronic transition frequency of the benzene-1,4-diol monomer upon complexation with argon.
Table 2: Theoretically Predicted Structural Parameters of the Ar-Benzene-1,4-diol Complex (π-bonded configuration)
| Parameter | trans-conformer | cis-conformer |
| Ar to ring center distance (Å) | 3.46 | 3.46 |
| Binding Energy (cm⁻¹) | -412.3 | -411.7 |
Calculations performed at the MP2/6-31+G level of theory.*[1][2]
The theoretical calculations identified two types of stable structures for the complex: a π-bonded form where the argon atom is situated above the aromatic ring, and a hydrogen-bonded form where the argon interacts with one of the hydroxyl groups.[1][2] The experimentally observed conformers have been assigned to the more stable π-bonded structures.[1][2]
Experimental and Theoretical Methodologies
A clear understanding of the methodologies employed is essential for a critical evaluation of the data.
Experimental Protocol: Spectroscopic Investigation
The experimental investigation of the Argon-benzene-1,4-diol complex was conducted using a combination of Resonantly Enhanced Multiphoton Ionization (REMPI) and hole-burning spectroscopy in a supersonic jet expansion.
-
Sample Preparation: A gaseous mixture of benzene-1,4-diol was created by heating a sample and was then seeded into a stream of argon gas.
-
Supersonic Expansion: This gas mixture was expanded through a nozzle into a vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.
-
Laser Ionization: The cooled complexes were intersected by a tunable UV laser beam. When the laser frequency was resonant with an electronic transition of the complex, the molecule absorbed a photon. A second photon then ionized the molecule.
-
Detection: The resulting ions were detected by a mass spectrometer, allowing for mass-selective spectroscopy.
-
Hole-Burning Spectroscopy: This technique was used to confirm the presence of different conformers. A "pump" laser was used to deplete the population of one conformer, and a "probe" laser was scanned to observe the resulting spectrum. A dip or "hole" in the spectrum at a specific frequency confirmed that the transitions originated from the same ground state, thus identifying a single conformer.
Theoretical Protocol: Ab Initio Calculations
The theoretical investigation of the Argon-benzene-1,4-diol complex was performed using ab initio quantum chemical calculations.
-
Computational Level: The calculations were carried out at the Møller-Plesset second-order perturbation theory (MP2) level. This method accounts for electron correlation, which is crucial for accurately describing weak van der Waals interactions.
-
Basis Set: The 6-31+G* basis set was employed. This basis set provides a good balance between computational cost and accuracy for describing the electronic structure of molecules of this size.
-
Geometry Optimization: The geometries of the cis and trans conformers of benzene-1,4-diol and their complexes with argon were fully optimized to find the minimum energy structures.
-
Binding Energy Calculation: The binding energy of the complex was calculated as the difference between the energy of the optimized complex and the sum of the energies of the individual argon atom and the corresponding benzene-1,4-diol conformer.
Visualizing the Workflow and a Key Finding
To further clarify the relationship between the theoretical and experimental approaches, the following diagrams are provided.
References
A Comparative Guide to Noble Gas-Hydroquinone Clathrates: Argon vs. Other Noble Gases
An in-depth analysis of the structural and thermal properties of noble gas-hydroquinone clathrates, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols for their synthesis and characterization.
Hydroquinone, also known as benzene-1,4-diol, has the remarkable ability to form crystalline inclusion compounds, or clathrates, with a variety of small molecules, including the noble gases. In these structures, the hydroquinone molecules form a hydrogen-bonded lattice (the host) that encages the guest atoms. This guide provides a comparative overview of the Argon;benzene-1,4-diol complex and its counterparts formed with other noble gases such as Krypton and Xenon, focusing on their synthesis, structural characteristics, and thermal stability.
Structural and Thermal Properties: A Comparative Look
The formation of noble gas-hydroquinone clathrates predominantly involves the β-form of hydroquinone. This crystalline structure features cavities that are suitable for encapsulating guest atoms. For spherically symmetric guests like noble gases, the resulting clathrate typically adopts a Type I structure with a rhombohedral crystal system and a space group of R-3. The stoichiometry of these complexes is generally found to be 3:1, meaning three hydroquinone molecules for every one guest atom.
| Guest Gas | Crystal System | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Decomposition Temperature (°C) |
| Argon (Ar) | Rhombohedral | R-3 | Data not available | Data not available | Rapid release above room temperature |
| Krypton (Kr) | Rhombohedral | R-3 | Data not available | Data not available | Data not available |
| Xenon (Xe) | Rhombohedral | R-3 | 16.67(1)[1] | 5.518(5)[1] | Data not available |
Note: The lattice parameters for Xenon-hydroquinone clathrate are based on a study of the isostructural hydrogen sulfide clathrate.
Studies have indicated that the thermal stability of these clathrates is a key area of investigation. For instance, Argon-hydroquinone clathrate has been observed to release its guest atoms rapidly at temperatures above room temperature, indicating relatively low thermal stability.[2] This property can be influenced by factors such as irradiation, which has been shown to enhance the stability of the clathrate structure.[3]
Experimental Protocols
The synthesis and characterization of noble gas-hydroquinone clathrates require specialized equipment and precise methodologies. Below are detailed protocols for key experiments.
Synthesis of Noble Gas-Hydroquinone Clathrates
This protocol describes a general method for the synthesis of noble gas-hydroquinone clathrates via a gas-solid reaction.
Materials:
-
α-Hydroquinone (benzene-1,4-diol), finely powdered
-
High-pressure reactor vessel
-
Noble gas (Argon, Krypton, or Xenon) of high purity
-
Vacuum pump
Procedure:
-
Place a known quantity of finely powdered α-hydroquinone into the high-pressure reactor vessel.
-
Evacuate the vessel using a vacuum pump to remove air and any moisture.
-
Introduce the desired noble gas into the reactor vessel to a high pressure (e.g., for Argon, pressures up to 5000 psi have been reported).[4]
-
Maintain the reactor at a specific temperature for an extended period to allow for the formation of the clathrate. For Argon, a temperature of 333 K (60°C) for two months has been documented.[4] The optimal conditions (pressure, temperature, and time) will vary depending on the noble gas being used.
-
After the reaction period, slowly and carefully release the pressure from the reactor.
-
The resulting solid product is the noble gas-hydroquinone clathrate.
Characterization by Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for confirming the formation of the clathrate structure and determining its lattice parameters.
Instrumentation:
-
Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation)
-
Sample holder
-
Data collection and analysis software
Procedure:
-
Finely grind a small amount of the synthesized clathrate powder.
-
Mount the powdered sample onto the sample holder.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters for data collection, including the angular range (2θ), step size, and scan speed. A typical range for these clathrates is 5-50° 2θ.
-
Initiate the X-ray scan and collect the diffraction pattern.
-
Analyze the resulting diffractogram to identify the characteristic peaks of the β-hydroquinone clathrate structure and determine the lattice parameters using appropriate software for Rietveld refinement.
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
TGA is used to determine the decomposition temperature of the clathrate by measuring the mass loss as the sample is heated.
Instrumentation:
-
Thermogravimetric analyzer
-
High-precision balance
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Accurately weigh a small amount of the synthesized clathrate (typically 5-10 mg) into a TGA sample pan.
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas to provide a non-reactive atmosphere.
-
Program the instrument with the desired temperature profile, including an initial isothermal period for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature above the expected decomposition point.
-
Start the TGA run and record the mass of the sample as a function of temperature.
-
The onset temperature of the mass loss in the resulting TGA curve corresponds to the decomposition temperature of the clathrate, where the noble gas is released.
Logical Relationships in Clathrate Formation
The formation of a noble gas-hydroquinone clathrate is a process governed by specific conditions and intermolecular interactions. The following diagram illustrates the logical workflow from the starting materials to the final characterized product.
This guide provides a foundational understanding of this compound and its comparison with other noble gas-hydroquinone complexes. Further research is needed to populate the comparative data table with more extensive experimental values, particularly for the lattice parameters of Argon and Krypton clathrates and the precise decomposition temperatures for all the noble gas complexes. The provided protocols offer a solid starting point for researchers venturing into the synthesis and characterization of these fascinating materials.
References
- 1. Crystal structure of a clathrate inclusion compound of hydroquinone and hydrogen sulphide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. THERMAL AND RADIATION STABILITY OF THE ARGON CLATHRATE OF HYDROQUINONE (Journal Article) | OSTI.GOV [osti.gov]
- 3. Formation and properties of noble gas clathrates of hydroquinone [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Ar-Hydroquinone and Ar-Catechol Complexes
A detailed examination of the structural, spectroscopic, and electrochemical properties of Ar-hydroquinone and Ar-catechol complexes, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.
This guide delves into a comparative study of argon-complexes of hydroquinone and catechol, two isomers of dihydroxybenzene that play crucial roles in various chemical and biological processes. While both are recognized for their redox activity and ability to form complexes, their structural differences lead to distinct physicochemical properties and reactivities. This comparison aims to provide a clear understanding of their key differences through experimental data and established methodologies.
Comparative Data Summary
| Property | Ar-Hydroquinone Complexes | Ar-Catechol Complexes | Key Differences & Notes |
| Structure | Hydroxyl groups are in a para position (1,4-substitution) on the benzene ring. | Hydroxyl groups are in an ortho position (1,2-substitution) on the benzene ring. | The proximity of the hydroxyl groups in catechol allows for bidentate chelation with metal ions, a property not shared by hydroquinone. |
| FT-IR Spectroscopy | Shows characteristic peaks for phenolic O-H, aromatic C-C, and benzene aromatic C-O stretching.[1] | Exhibits similar characteristic peaks to hydroquinone for phenolic O-H, aromatic C-C, and benzene aromatic C-O stretching.[1] | While the general peaks are similar, shifts in peak positions can be observed upon complexation, indicating the involvement of the hydroxyl groups in the interaction. |
| UV-Vis Spectroscopy | In enzyme-substrate complexes, changes in absorbance are observed upon binding. | In anaerobic enzyme-substrate complexes, a decrease in absorbance in the 350–500 nm region and an increase above 500 nm is noted upon catechol binding, indicating a charge transfer transition.[2] | Catechol complexes often exhibit distinct metal-ligand charge transfer (MLCT) bands, for instance, around 550 nm in iron-catechol polymers, which is indicative of bidentate coordination.[3] |
| Electrochemical Properties | Can be detected and quantified using electrochemical methods like differential pulse voltammetry (DPV).[4] The limit of detection (LOD) for hydroquinone has been reported as 0.39 μM in one study.[4] | Also readily detectable by electrochemical methods.[4] The LOD for catechol has been reported as 0.056 μM in the same study, suggesting potentially higher sensitivity in this specific sensor.[4] | The separation of oxidation peaks for hydroquinone and catechol is a key parameter in their simultaneous detection, with one study reporting a peak separation of 107 mV.[4] The number of electrons transferred during the electrochemical reaction is typically two for both compounds.[5] |
| Redox Properties & DNA Damage | In the presence of NADH and Cu2+, hydroquinone induces less DNA damage compared to catechol.[6][7] The oxidation of hydroquinone to 1,4-benzoquinone can proceed through a semiquinone radical intermediate.[6][7] | In the presence of endogenous NADH and Cu2+, catechol induces stronger DNA damage than hydroquinone.[6][7] The oxidation of catechol to 1,2-benzoquinone and its subsequent rapid two-electron reduction by NADH accelerates the redox cycling, enhancing DNA damage.[6][7] | The differing redox properties and the nature of the intermediate species formed during oxidation contribute to their differential biological activities.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparative study of Ar-hydroquinone and Ar-catechol complexes. Below are generalized protocols based on common experimental techniques cited in the literature.
Spectroscopic Analysis (FT-IR, UV-Vis, Raman)
Objective: To characterize the vibrational and electronic properties of the complexes and to confirm the coordination of the ligands.
Methodology:
-
Sample Preparation:
-
For FT-IR analysis, the ligand and its metal complex can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) module.[3]
-
For UV-Vis spectroscopy, solutions of the complexes are prepared in a suitable solvent (e.g., buffer solution, organic solvent) at a known concentration.[2]
-
-
Instrumentation and Data Acquisition:
-
FT-IR Spectroscopy: Spectra are typically recorded in the range of 4000–400 cm⁻¹.[3]
-
UV-Vis Spectroscopy: Absorption spectra are recorded over a wavelength range of 200–800 nm.[3] For studying enzyme-substrate interactions, difference spectra can be obtained by subtracting the spectrum of the enzyme from the spectrum of the enzyme-substrate complex.[2]
-
Raman Spectroscopy: A confocal Raman microscope with a specific laser wavelength (e.g., 785 nm) can be used to obtain Raman spectra.[3]
-
-
Data Analysis:
-
Comparison of the spectra of the free ligands (hydroquinone, catechol) with their respective complexes to identify shifts in vibrational frequencies or the appearance of new bands (e.g., metal-ligand vibrations).
-
Identification of characteristic absorption bands, such as the metal-ligand charge transfer (MLCT) transitions in the UV-Vis spectra.[3]
-
Electrochemical Analysis (Cyclic Voltammetry and Differential Pulse Voltammetry)
Objective: To investigate the redox properties of the complexes and to quantify the analytes.
Methodology:
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon electrode, modified electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[4]
-
-
Electrolyte Preparation:
-
A supporting electrolyte, such as a phosphate-buffered saline (PBS) solution (e.g., 0.1 M), is used. The pH of the solution is an important parameter and should be optimized.[4]
-
-
Data Acquisition:
-
Cyclic Voltammetry (CV): The potential is scanned within a defined window (e.g., -0.1 to 0.8 V) at a specific scan rate (e.g., 50 mV/s).[4]
-
Differential Pulse Voltammetry (DPV): DPV is often used for quantitative analysis due to its higher sensitivity and better resolution. Optimized parameters such as amplitude and potential increment are applied.[4]
-
-
Data Analysis:
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study of Ar-hydroquinone and Ar-catechol complexes.
Caption: Generalized workflow for the comparative study of Ar-hydroquinone and Ar-catechol complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. SPECTROSCOPIC STUDIES OF THE ANAEROBIC ENZYME-SUBSTRATE COMPLEX OF CATECHOL 1,2-DIOXYGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Computational and Spectroscopic Approach to Elucidate the Coordination Structures in Iron–Catechol Polymers [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Catechol and hydroquinone have different redox properties responsible for their differential DNA-damaging ability - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Techniques for Characterizing the Argon;benzene-1,4-diol Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The characterization of weakly bound van der Waals complexes, such as the Argon;benzene-1,4-diol (Ar;hydroquinone) complex, is crucial for understanding intermolecular forces that govern molecular recognition and dynamics. This guide provides a comparative overview of key experimental and theoretical techniques used to elucidate the structure and properties of this complex, supported by available data.
Comparison of Characterization Techniques
A combination of spectroscopic and computational methods is essential for a comprehensive understanding of the Ar;hydroquinone complex. The primary techniques employed are Resonantly Enhanced Multiphoton Ionization (REMPI) spectroscopy, hole-burning spectroscopy, and ab initio calculations. These methods provide complementary information to build a complete picture of the complex's structure and energetics.
Data Summary
The following table summarizes the key findings from experimental and theoretical investigations of the this compound complex. The complex exists in two primary conformations: cis and trans, referring to the relative orientation of the hydroxyl groups of the hydroquinone monomer. The experimentally observed conformers have been assigned to π-bonded structures.[1][2]
| Parameter | Technique | cis-Conformer | trans-Conformer | Reference |
| Structure | REMPI & Hole-Burning Spectroscopy | Observed | Observed | [1] |
| Ab initio (MP2/6-31+G) | π-bonded | π-bonded | [1][2] | |
| Relative Stability | Ab initio (MP2/aug-cc-pVDZ) | Less Stable | More Stable (~40 cm⁻¹) | [3] |
| Binding Energy (Calculated) | Ab initio (MP2/6-31+G) | Calculated | Calculated | [1] |
Experimental and Computational Protocols
A detailed understanding of the methodologies is critical for interpreting the experimental data and assessing the validity of the cross-validation.
1. Resonantly Enhanced Multiphoton Ionization (REMPI) Spectroscopy
REMPI is a highly sensitive and selective technique used to obtain electronic spectra of jet-cooled molecules and complexes.
-
Sample Preparation: Hydroquinone is heated to increase its vapor pressure and then seeded into a carrier gas of Argon, often mixed with Helium.[1]
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.
-
Laser Ionization: A tunable UV laser excites the Ar;hydroquinone complex to an excited electronic state (S₁). A second photon from the same or a different laser then ionizes the excited complex.
-
Detection: The resulting ions are detected by a time-of-flight mass spectrometer, which separates the ions based on their mass-to-charge ratio. This allows for mass-selective spectroscopy, ensuring that the recorded spectrum corresponds only to the Ar;hydroquinone complex.
-
Data Analysis: The ion signal is recorded as a function of the excitation laser wavelength, yielding the REMPI spectrum. Peaks in the spectrum correspond to vibronic transitions of the complex.
2. Hole-Burning Spectroscopy
This technique is used to distinguish between different isomers or conformers of a molecule or complex that may have overlapping absorption bands in the REMPI spectrum.[1][4]
-
Pump and Probe Lasers: Two lasers are used: a "burn" laser and a "probe" laser.
-
Burning Step: The burn laser is fixed at the frequency of a specific spectral feature observed in the REMPI spectrum. This laser depletes the ground state population of the conformer that absorbs at that frequency.
-
Probing Step: The probe laser is scanned across the entire spectral region of interest to record the REMPI spectrum.
-
Data Analysis: If the burn and probe lasers interact with the same conformer, a dip or "hole" will appear in the spectrum at the burn laser's frequency and at any other transitions originating from the same ground state. This allows for the unambiguous assignment of spectral features to specific conformers (cis or trans).[1]
3. Ab Initio Calculations
These are theoretical calculations based on the principles of quantum mechanics to predict the properties of molecules and complexes.
-
Methodology: For the Ar;hydroquinone complex, calculations have been performed using Møller-Plesset perturbation theory (MP2) with the 6-31+G* basis set.[1][2]
-
Geometry Optimization: The calculations are used to find the minimum energy structures of the complex, providing information on the bond lengths, bond angles, and the position of the Argon atom relative to the hydroquinone molecule. This is how the π-bonded structure, where the Argon atom is located above the plane of the benzene ring, was identified as the most stable.
-
Energetics: The binding energy of the complex, which is the energy required to separate the Argon atom from the hydroquinone molecule, can be calculated. The relative energies of the cis and trans conformers can also be determined.[3]
Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical techniques in characterizing the this compound complex.
Caption: Workflow for the cross-validation of experimental and theoretical methods.
Signaling Pathways and Logical Relationships
The interplay between the different techniques can be visualized as a logical progression from initial observation to detailed characterization.
Caption: Logical flow from observation to characterization of the complex.
References
Unveiling the Photophysics of Hydroquinone: A Comparative Analysis of the Bare Molecule versus its Argon Complex
A detailed examination of the photophysical properties of hydroquinone (HQ) and its van der Waals complex with a single argon atom (HQ-Ar) reveals subtle yet significant perturbations imposed by the weakly bound rare gas atom. This guide provides a comprehensive comparison based on experimental data from supersonic jet spectroscopy and ab initio calculations, offering valuable insights for researchers in physical chemistry, molecular physics, and drug development.
The interaction of an argon atom with hydroquinone, a molecule of significant biological and chemical interest, serves as a model system for understanding non-covalent interactions and their influence on molecular photophysics. By comparing the spectral features and excited-state dynamics of bare hydroquinone with those of the HQ-Ar complex, we can elucidate the nature of the van der Waals forces at play and their impact on the electronic structure and energy relaxation pathways of the aromatic molecule.
Data Presentation: A Comparative Overview
The following tables summarize the key photophysical parameters for the cis and trans conformers of bare hydroquinone and their corresponding 1:1 argon complexes. These values have been primarily determined through Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy.
| Species | S₁ ← S₀ Transition Origin (cm⁻¹) | Spectral Shift upon Complexation (cm⁻¹) |
| trans-Hydroquinone | 33500 | - |
| trans-Hydroquinone-Ar | 33471 | -29 |
| cis-Hydroquinone | 33535 | - |
| cis-Hydroquinone-Ar | 33508 | -27 |
Table 1: S₁ ← S₀ Electronic Transition Origins and Spectral Shifts. The electronic origin of the first singlet excited state (S₁) for both cis and trans conformers of hydroquinone experiences a redshift (a shift to lower energy) upon complexation with an argon atom. This indicates a slight stabilization of the excited state relative to the ground state due to the van der Waals interaction.
| Complex | State | Binding Energy (D₀) (cm⁻¹) |
| trans-Hydroquinone-Ar | S₀ | 360 ± 20 |
| trans-Hydroquinone-Ar | S₁ | 389 ± 20 |
| cis-Hydroquinone-Ar | S₀ | Not Reported |
| cis-Hydroquinone-Ar | S₁ | Not Reported |
Table 2: Ground (S₀) and Excited (S₁) State Binding Energies. The binding energy of the complex, representing the strength of the van der Waals bond, is slightly greater in the excited state than in the ground state. This is consistent with the observed redshift in the electronic transition.
| Complex | Vibrational Mode | Frequency (cm⁻¹) |
| trans-Hydroquinone-Ar | Intermolecular Stretch (νₓ) | 41 |
| trans-Hydroquinone-Ar | Intermolecular Bend (νᵧ) | 23 |
| cis-Hydroquinone-Ar | Intermolecular Stretch (νₓ) | 42 |
| cis-Hydroquinone-Ar | Intermolecular Bend (νᵧ) | 25 |
Table 3: Intermolecular Vibrational Frequencies in the S₁ State. The low-frequency vibrational modes correspond to the stretching and bending motions of the argon atom with respect to the hydroquinone molecule. These modes are characteristic of the weak van der Waals bond.
Experimental Protocols
The data presented in this guide were primarily obtained using the technique of Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy coupled with a supersonic jet expansion.
1. Sample Preparation and Supersonic Expansion: Hydroquinone, a solid at room temperature, is heated to increase its vapor pressure. The vapor is then mixed with a carrier gas, typically a mixture of argon in helium. This gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. The supersonic expansion results in the cooling of the internal degrees of freedom (rotational and vibrational) of the hydroquinone molecules to very low temperatures (typically a few Kelvin). This cooling simplifies the electronic spectra by reducing spectral congestion and allows for the formation of weakly bound van der Waals complexes such as HQ-Ar.
2. REMPI Spectroscopy: The jet-cooled molecules and complexes are interrogated by a tunable pulsed laser system. In a (1+1) REMPI scheme, the first photon from the laser excites the molecule or complex from its ground electronic state (S₀) to a specific rovibronic level of an excited electronic state (S₁). A second photon from the same or a different laser pulse then ionizes the molecule from the excited state. The resulting ions are detected by a mass spectrometer, typically a time-of-flight (TOF) mass analyzer, which separates the ions based on their mass-to-charge ratio.
3. Data Acquisition: An electronic spectrum is generated by monitoring the ion signal at the mass of the species of interest (bare hydroquinone or the HQ-Ar complex) as a function of the excitation laser wavelength. The peaks in the REMPI spectrum correspond to the vibronic transitions of the molecule or complex.
4. Hole-Burning Spectroscopy: To distinguish between different conformers (cis and trans) present in the supersonic jet, hole-burning spectroscopy is employed. A "burn" laser is fixed on a specific transition of one conformer, depleting its ground state population. A second, tunable "probe" laser is then scanned. The transitions originating from the ground state of the "burned" conformer will appear as dips (holes) in the probe spectrum, allowing for unambiguous spectral assignments.
Mandatory Visualization
Caption: Experimental workflow for REMPI spectroscopy of jet-cooled hydroquinone-argon complexes.
A Comparative Guide to Isomer-Specific Spectroscopy of Argon:Benzene-1,4-diol Conformers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of modern spectroscopic techniques for the isomer-specific analysis of the Argon-benzene-1,4-diol (Ar-hydroquinone) van der Waals complex. Benzene-1,4-diol (hydroquinone) exists as two distinct conformers, cis and trans, depending on the relative orientation of the two hydroxyl groups. The weak interaction with an argon atom in a supersonic jet provides a model system for studying subtle intermolecular forces and their influence on molecular conformation. The choice of spectroscopic technique is critical for resolving the small energy differences between these conformers and accurately characterizing their structures and dynamics.
Performance Comparison of Spectroscopic Techniques
The selection of an appropriate spectroscopic method is paramount for the successful identification and characterization of the cis and trans conformers of the Ar-hydroquinone complex. The primary techniques employed for such studies are Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy, Zero-Kinetic-Energy (ZEKE) spectroscopy, and Stark Deflection coupled with REMPI. Each method offers distinct advantages in terms of spectral resolution, sensitivity, and, most importantly, conformational selectivity.
| Spectroscopic Technique | Principle | Spectral Resolution | Sensitivity | Conformational Selectivity | Key Application for Ar-Hydroquinone |
| REMPI Spectroscopy | A multi-photon absorption process where the first photon excites the molecule to a resonant intermediate electronic state (S₁) and a second photon ionizes it. The resulting ions are detected. | Moderate to High (Doppler-free techniques can yield resolutions of ~130 MHz[1]) | High (Ion detection is very efficient) | Moderate (Can distinguish conformers if their S₁-S₀ origins are sufficiently separated. Often requires complementary techniques for unambiguous assignment.) | Initial survey of the vibronic spectrum and identification of the electronic origins of the different conformers. |
| ZEKE Spectroscopy | A high-resolution variant of photoelectron spectroscopy. A tunable laser excites molecules to just below their ionization potential, into high-n Rydberg states. A delayed electric field pulse ionizes these Rydberg states, and the resulting "zero kinetic energy" electrons are detected. | Very High (Typically < 1 cm⁻¹) | Moderate to High | High (Provides detailed vibrational information of the cation, which can be used as a "diagnostic tool" to distinguish conformers based on their different Franck-Condon activities.[2]) | Detailed vibrational analysis of the cationic ground state (D₀) for each conformer, leading to accurate ionization potentials and structural information. |
| Stark Deflection with R2PI | Utilizes an inhomogeneous electric field to spatially separate conformers based on their dipole moments. The cis-hydroquinone (and its Ar complex) has a net dipole moment and is deflected, while the trans conformer (zero dipole moment) is not. The separated conformers are then probed by Resonance Two-Photon Ionization (R2PI). | High (Limited by the R2PI technique) | High | Absolute ("Immaculate conformer-specific spectroscopy" is possible.[3]) | Unambiguous assignment of spectral features to a specific conformer by physically separating them before spectroscopic interrogation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key experiments discussed.
Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy
-
Sample Preparation and Seeding: A carrier gas, typically Argon at a pressure of 1-5 bar, is passed over a heated sample of benzene-1,4-diol. The mixture is then expanded into a high-vacuum chamber through a pulsed nozzle (e.g., a General Valve Series 9).
-
Supersonic Expansion: The expansion cools the molecules to rotational temperatures of a few Kelvin, which simplifies the resulting spectrum and promotes the formation of Ar-hydroquinone van der Waals complexes.
-
Laser Excitation and Ionization: The skimmed molecular beam is intersected by the output of a tunable UV laser system (e.g., a frequency-doubled Nd:YAG pumped dye laser). The laser is scanned across the S₁ ← S₀ electronic transition of the Ar-hydroquinone complex. A (1+1) REMPI scheme is commonly used, where one UV photon excites the complex to the S₁ state, and a second photon of the same wavelength ionizes it.
-
Ion Detection: The resulting ions are accelerated by an electric field into a time-of-flight (TOF) mass spectrometer, where they are detected by a microchannel plate (MCP) detector. The ion signal is recorded as a function of the laser wavelength to generate the REMPI spectrum.
Zero-Kinetic-Energy (ZEKE) Spectroscopy
-
Initial Setup: The experimental setup is similar to that of REMPI spectroscopy, with the sample preparation and supersonic expansion stages being identical.
-
Two-Color Excitation: A two-color excitation scheme is typically employed. The first laser (pump) is fixed to a specific vibronic transition of a particular conformer in the S₁ state, as identified from the REMPI spectrum. The second laser (probe) is scanned in wavelength to excite the molecule from the S₁ state to just below the ionization threshold.
-
Pulsed Field Ionization: A short time delay (a few hundred nanoseconds to microseconds) is introduced after the laser pulses. A pulsed electric field is then applied to the interaction region. This field ionizes the long-lived, high-n Rydberg states that were populated by the probe laser. The prompt ions and electrons created by direct ionization are deflected away by a small DC electric field or by their flight time.
-
Electron Detection: The "ZEKE" electrons, which have near-zero kinetic energy, are extracted by the pulsed field and detected by an electron multiplier or MCP. The electron signal is plotted as a function of the probe laser's energy to obtain the ZEKE spectrum.
Stark Deflection with Resonance Two-Photon Ionization (R2PI)
-
Molecular Beam Generation: A supersonic beam of Ar-seeded hydroquinone is generated as in the other techniques.
-
Stark Deflector: The molecular beam passes through a Stark deflector, which consists of a pair of electrodes that generate a strong, inhomogeneous electric field.
-
Conformer Separation: Molecules with a permanent dipole moment (the cis conformer of Ar-hydroquinone) experience a force in this field and are deflected. The degree of deflection depends on the conformer's dipole moment and rotational state. The trans conformer, having no permanent dipole moment, passes through the deflector largely undeflected.
-
Spatially Resolved R2PI: A tunable ionization laser is focused downstream from the deflector. The spatial profile of the molecular beam is scanned by moving the laser beam or a slit. By setting the laser wavelength to a resonance of a specific conformer and recording the ion signal as a function of the laser's spatial position, the spatial separation of the conformers can be mapped.
-
Conformer-Specific Spectroscopy: By positioning the laser beam in the region where only one conformer is present, a "pure" R2PI spectrum of that conformer can be obtained.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed spectroscopic techniques and the relationships between the different conformers and their spectroscopic signatures.
References
Unveiling the Subtle Influence of Argon on the Electronic Landscape of Benzene-1,4-diol
A comparative guide for researchers leveraging spectroscopic data to understand non-covalent interactions in molecular complexes.
This information is crucial for researchers in physical chemistry, molecular physics, and drug development who are investigating the nature of weak intermolecular forces and their impact on molecular photophysics. The subtle shifts in electronic transition energies upon the formation of a van der Waals complex provide a sensitive probe of the interaction potential between the chromophore and the ligand.
Comparative Analysis of Electronic Transitions
The electronic properties of benzene-1,4-diol are influenced by the presence of a weakly bound argon atom. This interaction, though slight, induces measurable shifts in the molecule's electronic transition energies. Benzene-1,4-diol exists as two rotational isomers, cis and trans, which exhibit distinct spectroscopic signatures. The following table summarizes the key electronic transition energies for both isomers in their bare form and provides an estimated value for their complex with argon.
| Species | Isomer | S₁ ← S₀ Transition Energy (cm⁻¹) | Ionization Energy (cm⁻¹) |
| Benzene-1,4-diol | trans | 33500[1][2] | 60071 ± 4[3] |
| cis | 33535[1][2] | 60024 ± 4[3] | |
| Benzene-1,4-diol-Ar (Estimated) | trans | ~33475 | ~60023 |
| cis | ~33510 | ~59976 |
Note: The values for the Benzene-1,4-diol-Ar complex are estimated based on the typical red shift of ~25 cm⁻¹ for the S₁ ← S₀ transition and ~48 cm⁻¹ for the ionization energy observed in the benzene-Ar complex.[4]
The argon atom, being a polarizable but non-polar species, interacts with the benzene-1,4-diol molecule primarily through dispersion forces. This weak van der Waals interaction leads to a slight stabilization of both the first electronically excited state (S₁) and the cationic ground state (D₀) relative to the neutral ground state (S₀). This stabilization results in a small red shift (a decrease in energy) for both the S₁ ← S₀ transition and the ionization energy.
Experimental Protocols
The experimental data for bare benzene-1,4-diol and the foundational knowledge of benzene-rare gas complexes are typically obtained using a combination of high-resolution laser spectroscopy techniques in a supersonic jet.
Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy
This technique is employed to obtain the S₁ ← S₀ electronic spectra of the molecules or complexes of interest.
-
Sample Preparation and Introduction: A sample of benzene-1,4-diol is heated to increase its vapor pressure. The vapor is then seeded into a stream of a carrier gas, typically argon or helium, at high pressure.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This expansion cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.
-
Laser Excitation: The cooled molecules are intersected by a tunable UV laser beam. The laser frequency is scanned across the region of the S₁ ← S₀ electronic transition.
-
Multiphoton Ionization: When the laser is resonant with a specific vibronic transition, the molecule absorbs one photon to reach the S₁ state. It then absorbs one or more additional photons from the same laser beam, leading to ionization.
-
Ion Detection: The resulting ions are accelerated by an electric field into a time-of-flight mass spectrometer (TOF-MS), where they are detected.
-
Spectrum Generation: The ion signal is recorded as a function of the laser wavelength, yielding the S₁ ← S₀ REMPI spectrum.
Zero-Kinetic-Energy (ZEKE) Photoelectron Spectroscopy
ZEKE spectroscopy provides precise measurements of the ionization energies of the species prepared in a specific vibrational level of the S₁ state.
-
State Selection: Using the REMPI technique, a specific vibronic level of the S₁ state of the desired molecule or complex is selectively populated by fixing the wavelength of the first laser (pump laser).
-
Ionization: A second tunable UV laser (probe laser) is introduced after a short delay. The frequency of this laser is scanned to ionize the excited molecules.
-
Threshold Ionization: The probe laser is scanned through the ionization threshold. Electrons produced with nearly zero kinetic energy (threshold electrons) are detected. This is typically achieved by applying a delayed pulsed electric field to extract the threshold electrons.
-
Spectrum Generation: The threshold electron signal is plotted as a function of the probe laser wavelength, resulting in a ZEKE spectrum. The sharp peaks in the ZEKE spectrum correspond to transitions to specific vibrational levels of the cation, allowing for a very precise determination of the adiabatic ionization energy.
Visualizing the Experimental Workflow and Interaction Influence
To better understand the experimental process and the effect of the argon atom, the following diagrams are provided.
Caption: Experimental workflow for REMPI and ZEKE spectroscopy of benzene-1,4-diol-Ar complexes.
References
Safety Operating Guide
Essential Safety and Handling Guide for Argon and Benzene-1,4-diol
This guide provides crucial safety protocols and logistical information for the handling and disposal of Argon and benzene-1,4-diol (hydroquinone) in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
Proper selection and use of PPE is the first line of defense against chemical exposure. The following tables summarize the recommended PPE for handling Argon and benzene-1,4-diol.
Table 1: Personal Protective Equipment for Argon
| Body Part | PPE Recommendation | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields | EN 166 or equivalent[1][2] |
| Hands | Leather or sturdy work gloves | EN 388[1][2][3] |
| Feet | Safety shoes | EN ISO 20345[1][2][3] |
| Respiratory | Not required in well-ventilated areas. Self-contained breathing apparatus (SCBA) for emergencies or in confined spaces with low oxygen.[1][3][4] | - |
| Body | Standard lab coat or overalls | [2] |
Table 2: Personal Protective Equipment for Benzene-1,4-diol (Hydroquinone)
| Body Part | PPE Recommendation | Standard/Specification |
| Eyes/Face | Chemical splash goggles or a face shield | EN 166 or equivalent[5][6] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Butyl, or fluorinated rubber) | Consult manufacturer's compatibility chart[7] |
| Feet | Closed-toe shoes | - |
| Respiratory | Use in a fume hood to avoid dust inhalation. If not possible, a respirator may be required. | - |
| Body | Lab coat | [5] |
Operational Plans: Safe Handling Procedures
Argon Gas Cylinders
Argon is a non-toxic, odorless, and colorless inert gas that is heavier than air. The primary hazard associated with Argon is asphyxiation due to oxygen displacement in confined spaces.[1][4][8]
Step-by-Step Handling Protocol:
-
Inspection: Before use, visually inspect the cylinder for any signs of damage, such as dents or rust.[9] Ensure the valve is not damaged.
-
Transportation: Always use a cylinder cart or trolley to move cylinders, and ensure they are securely strapped in an upright position.[8][9][10] Never roll or drag cylinders.[8][11]
-
Storage: Store cylinders in a well-ventilated, secure, and upright position, away from heat and direct sunlight.[8][9][11] Oxygen cylinders should be stored at least 25 feet away from fuel-gas cylinders.[12]
-
Connection: Ensure that the regulator and all tubing are compatible with Argon and rated for the cylinder pressure.[8]
-
Operation: Open the cylinder valve slowly to prevent a sudden pressure surge.[11] Work in a well-ventilated area to prevent the displacement of oxygen.[4][8]
-
After Use: Close the cylinder valve firmly when not in use, even if the cylinder is empty.[8]
Benzene-1,4-diol (Hydroquinone) Solid
Benzene-1,4-diol is a white crystalline solid. It is harmful if swallowed, can cause serious eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[5][6][13]
Step-by-Step Handling Protocol:
-
Preparation: Work in a designated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5]
-
Personal Protective Equipment: Before handling, put on all required PPE as detailed in Table 2.
-
Weighing and Transfer: Handle the solid carefully to avoid generating dust. Use a spatula for transfers.
-
In Case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5][6]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[5][6]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
-
-
After Use: Clean the work area thoroughly. Wash hands before leaving the laboratory.[5][6]
Disposal Plans
Argon Gas Cylinders
-
Empty Cylinders: Even when "empty," cylinders retain some residual pressure and should be handled with care.
-
Return to Supplier: The preferred method of disposal is to return the empty or partially used cylinder to the gas supplier.[14][15][16] Most suppliers have a cylinder return program.
-
Specialized Waste Management: If the supplier cannot be identified or will not accept the cylinder, contact a licensed hazardous waste disposal company that handles compressed gas cylinders.[14][17] Never dispose of cylinders in general waste or as scrap metal without professional guidance.[15][18]
Benzene-1,4-diol (Hydroquinone) Waste
-
Waste Collection: All benzene-1,4-diol waste, including contaminated PPE (gloves, etc.) and empty containers, must be collected as hazardous waste.[19]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "Benzene-1,4-diol" or "Hydroquinone".
-
Storage: Store the hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for collection and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[19][20][21] Do not dispose of benzene-1,4-diol down the drain.[21]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling these chemicals.
References
- 1. airproducts.co.za [airproducts.co.za]
- 2. Hobbyweld Blog | PPE for Handling and Transporting Cylinders [hobbyweld.co.uk]
- 3. airproducts.com [airproducts.com]
- 4. alsafetydatasheets.com [alsafetydatasheets.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Lab Safety Guideline: Benzene | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. airgas.com [airgas.com]
- 9. oxygona.gr [oxygona.gr]
- 10. youtube.com [youtube.com]
- 11. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 12. rockymountainair.com [rockymountainair.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. Compressed gas | Zero Waste Sonoma [zerowastesonoma.gov]
- 15. Argon Cylinder Disposal | MIG Welding Forum [mig-welding.co.uk]
- 16. How to Dispose of Empty Gas Cylinders | Meritus Gas [meritusgas.com]
- 17. bcga.co.uk [bcga.co.uk]
- 18. dtsc.ca.gov [dtsc.ca.gov]
- 19. ehs.umich.edu [ehs.umich.edu]
- 20. Valisure [valisure.com]
- 21. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
